Varespladib Sodium
Description
See also: Varespladib (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5.Na/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13;/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZUHXILQXLTGV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)[O-])C(=O)C(=O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N2NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
172732-68-2 (Varespladib) | |
| Record name | Varespladib Sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172733425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10169379 | |
| Record name | Varespladib Sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172733-42-5 | |
| Record name | Varespladib Sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172733425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Varespladib Sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VARESPLADIB SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6M52CDT0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Varespladib: A Comprehensive Technical Guide on its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide chronicles the discovery and development of varespladib, a potent inhibitor of secretory phospholipase A2 (sPLA2). The document details its journey from an investigational anti-inflammatory agent for cardiovascular disease to a promising repurposed therapeutic for snakebite envenoming. It provides a thorough examination of its mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key pathways and processes.
Introduction
Varespladib is a small molecule that competitively inhibits several isoforms of the sPLA2 family of enzymes, which are key mediators of inflammation. Initially developed by Eli Lilly and Company and Shionogi & Co., Ltd., its development was later pursued by Anthera Pharmaceuticals for inflammatory conditions.[1] More recently, its broad-spectrum inhibitory activity against snake venom sPLA2s has led to its investigation as a novel treatment for snakebite envenoming. This guide provides a detailed overview of this developmental trajectory.
Discovery and Initial Development
Varespladib, also known by its development codes LY315920 (for the intravenous sodium salt) and A-001, and its oral prodrug varespladib methyl (LY333013 or A-002), was originally identified as a potent inhibitor of human non-pancreatic sPLA2.[1][2][3] The rationale for its initial development was based on the role of sPLA2 in the arachidonic acid pathway, a critical cascade in the inflammatory process. By inhibiting sPLA2, varespladib was expected to reduce the production of pro-inflammatory lipid mediators.
Initial Therapeutic Targets: Inflammatory Diseases
The primary focus of early clinical development was on inflammatory diseases where sPLA2 was believed to play a significant pathogenic role. These included:
-
Acute Coronary Syndrome (ACS): Elevated levels of sPLA2 are associated with vascular inflammation and the formation of atherosclerotic plaques.[1] Varespladib was investigated for its potential to reduce this inflammation and subsequent cardiovascular events.
-
Acute Chest Syndrome (ACS) in Sickle Cell Disease: This serious complication is associated with inflammation and elevated sPLA2 levels.[1]
-
Other Inflammatory Conditions: Varespladib was also explored for conditions such as rheumatoid arthritis and sepsis.[4][5]
Anthera Pharmaceuticals acquired the rights to varespladib in 2006 and advanced its clinical development for cardiovascular indications.[1]
Clinical Development for Acute Coronary Syndrome
Several clinical trials were conducted to evaluate the efficacy and safety of varespladib in patients with cardiovascular disease.
The pivotal Phase 3 trial, VISTA-16 (Vascular Inflammation Suppression to Treat Acute Coronary Syndrome for 16 Weeks), was designed to assess the efficacy of varespladib in reducing cardiovascular events in patients with ACS.[6][7]
-
Design: A multicenter, randomized, double-blind, placebo-controlled trial.[4][8]
-
Population: 5,145 patients who had experienced a recent ACS.[4][5][8][9][10]
-
Intervention: Varespladib (500 mg daily) or placebo, in addition to standard of care including atorvastatin.[4][5][8][9][10]
-
Primary Endpoint: A composite of cardiovascular mortality, nonfatal myocardial infarction (MI), nonfatal stroke, or unstable angina requiring hospitalization at 16 weeks.[4][5][7][8][9][10]
In March 2012, the VISTA-16 trial was prematurely terminated due to a lack of efficacy and a potential for harm observed in the varespladib group.[1] The results, published in 2014, showed that varespladib did not reduce the risk of recurrent cardiovascular events and was associated with an increased risk of myocardial infarction.[6]
Repurposing for Snakebite Envenoming
Following the discontinuation of its development for cardiovascular disease, a new and promising therapeutic avenue emerged for varespladib: the treatment of snakebite envenoming.
Rationale for Repurposing
Secretory phospholipase A2 is a major component of the venom of most venomous snakes and plays a crucial role in the pathophysiology of envenoming, contributing to neurotoxicity, myotoxicity, and coagulopathy.[1][9] The broad-spectrum inhibitory activity of varespladib against various sPLA2 isoforms made it an attractive candidate for a venom-agnostic treatment.
Preclinical Evidence
Extensive preclinical studies in both in vitro and in vivo models have demonstrated the potential of varespladib as a snakebite therapy.
-
In Vitro Inhibition: Varespladib has been shown to inhibit the sPLA2 activity of a wide range of snake venoms from different geographical regions and snake families, with IC50 values often in the nanomolar range.[5][9]
-
In Vivo Efficacy: In animal models of envenoming (mice, rats, and pigs), varespladib has been shown to increase survival rates, reduce tissue damage, and neutralize venom-induced toxicities when administered after experimental envenomation with various snake venoms.[6][9][11]
Clinical Development for Snakebite Envenoming
The promising preclinical data led to the initiation of clinical trials to evaluate varespladib for the treatment of snakebite envenoming.
The BRAVO (Broad-spectrum Rapid Antidote: Varespladib Oral for snakebite) study is a Phase 2 clinical trial designed to assess the safety and efficacy of oral varespladib methyl in patients bitten by venomous snakes.[1][12][13]
-
Design: A multicenter, randomized, double-blind, placebo-controlled trial conducted in India and the USA.[1][12][13]
-
Population: Patients aged 5 years and older with signs and symptoms of snakebite envenoming.[4][8][12]
-
Intervention: Varespladib methyl or placebo administered twice daily for one week, in addition to standard of care, including antivenom.[1][13]
-
Primary Outcome: Change in the composite Snakebite Severity Score (SSS) from baseline.[12]
Recent results from the BRAVO trial indicated that while the primary endpoint was not met for the overall population, a promising signal of benefit was observed in patients who received the study drug within 5 hours of the snakebite.[4]
Mechanism of Action
Varespladib is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2) enzymes, specifically isoforms IIa, V, and X.[1]
Inhibition of the Arachidonic Acid Pathway
sPLA2 enzymes catalyze the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the synthesis of a wide range of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. By inhibiting sPLA2, varespladib blocks the initial step of this cascade, thereby reducing the production of these inflammatory mediators.
Neutralization of Snake Venom sPLA2
In the context of snakebite envenoming, varespladib directly binds to the active site of sPLA2 toxins in snake venom. Crystallographic studies have shown that varespladib fits into a hydrophobic channel of the sPLA2 molecule, preventing it from binding to its phospholipid substrate and thereby neutralizing its enzymatic activity.[14] This direct inhibition is believed to counteract the various toxic effects mediated by venom sPLA2s.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of Varespladib (IC50)
| sPLA2 Isoform/Source | IC50 (nM) | Assay Type | Reference |
| Human sPLA2-IIA | 9 | Not specified | [13] |
| Human sPLA2-IIA | 6.2 | Not specified | [15] |
| Human sPLA2-V | 77 | Not specified | [15] |
| Human sPLA2-X | 15 | Not specified | [15] |
| Human serum sPLA2 | 6.2 | Not specified | [4][13] |
| Rat serum sPLA2 | 8.1 | Not specified | [4][13] |
| Rabbit serum sPLA2 | 5.0 | Not specified | [4][13] |
| Guinea pig serum sPLA2 | 3.2 | Not specified | [4][13] |
| Vipera berus venom | 0.009 µM | Chromogenic | [1] |
| Micrurus fulvius venom | Not specified | Chromogenic | [16] |
| Protobothrops mucrosquamatus | 101.3 | Not specified | [9] |
Table 2: Pharmacokinetic Parameters of Varespladib Methyl
| Parameter | Value | Population | Reference |
| Time to Cmax | ~90 minutes | Humans | [9] |
| Half-life (t1/2) | ~8 hours | Humans | [9] |
Table 3: Key Clinical Trial Outcomes
| Trial | Indication | Primary Outcome | Result | Reference |
| VISTA-16 | Acute Coronary Syndrome | Composite of CV death, MI, stroke, or unstable angina | No reduction in events; increased risk of MI | [6][7] |
| BRAVO | Snakebite Envenoming | Change in Snakebite Severity Score | No significant difference in overall population; potential benefit in early treatment subgroup | [4] |
Experimental Protocols
In Vitro sPLA2 Inhibition Assay (Chromogenic)
This protocol is a generalized representation based on commonly used methods.
Objective: To determine the half-maximal inhibitory concentration (IC50) of varespladib against sPLA2 activity.
Principle: The assay utilizes a chromogenic substrate, 1,2-bis(heptanoylthio)glycerophosphocholine. Hydrolysis of the thioester bond at the sn-2 position by sPLA2 releases a free thiol group. This thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate, which can be quantified spectrophotometrically at 414 nm.
Materials:
-
sPLA2 enzyme (e.g., purified from snake venom or recombinant human sPLA2)
-
Varespladib stock solution (in DMSO)
-
Assay Buffer (e.g., 25 mM Tris-HCl, 10 mM CaCl2, 100 mM KCl, pH 7.5)
-
Substrate solution: 1,2-bis(heptanoylthio)glycerophosphocholine
-
DTNB solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of varespladib in the assay buffer.
-
In a 96-well plate, add a fixed amount of sPLA2 enzyme to each well.
-
Add the different concentrations of varespladib to the respective wells. Include control wells with enzyme and buffer only (no inhibitor) and blank wells with buffer only.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate and DTNB solution to all wells.
-
Immediately begin monitoring the change in absorbance at 414 nm over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction rates (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition [(Vcontrol - Vinhibitor) / Vcontrol] x 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
References
- 1. Varespladib for Snake Bites · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gh.bmj.com [gh.bmj.com]
- 5. ycmd.yale.edu [ycmd.yale.edu]
- 6. researchgate.net [researchgate.net]
- 7. Varespladib and cardiovascular events in patients with an acute coronary syndrome: the VISTA-16 randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. gh.bmj.com [gh.bmj.com]
- 13. The BRAVO Clinical Study Protocol: Oral Varespladib for Inhibition of Secretory Phospholipase A2 in the Treatment of Snakebite Envenoming - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PubMed [pubmed.ncbi.nlm.nih.gov]
Varespladib Sodium: A Deep Dive into its Role in the Arachidonic Acid Pathway
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Varespladib Sodium, a potent inhibitor of secretory phospholipase A2 (sPLA2), has garnered significant attention for its therapeutic potential in a range of inflammatory conditions and, more recently, as a broad-spectrum anti-toxin for snakebite envenomation. This technical guide provides an in-depth exploration of this compound's mechanism of action, with a specific focus on its interaction with the arachidonic acid pathway. We will delve into its inhibitory effects on key sPLA2 isoforms, present quantitative data on its potency, and provide detailed experimental protocols for assessing its activity. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this promising therapeutic agent.
Introduction: The Arachidonic Acid Cascade and the Role of sPLA2
The arachidonic acid (AA) cascade is a pivotal signaling pathway that governs inflammation, immunity, and cellular homeostasis. The initiation of this cascade is critically dependent on the enzymatic activity of phospholipase A2 (PLA2) enzymes, which catalyze the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid from the cell membrane.[1]
Secretory phospholipase A2 (sPLA2) enzymes are a family of low molecular weight, calcium-dependent enzymes that are secreted into the extracellular space.[2] Various isoforms of sPLA2, particularly groups IIA, V, and X, are implicated in the pathogenesis of numerous inflammatory diseases.[2][3] Upon release, arachidonic acid is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to the production of a diverse array of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[1] By acting at the apex of this cascade, inhibitors of sPLA2 offer a therapeutic strategy to broadly attenuate the production of these inflammatory mediators.
This compound: Mechanism of Action
Varespladib is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2) enzymes, specifically targeting isoforms IIa, V, and X.[3] Its mechanism of action involves the disruption of the initial step in the arachidonic acid inflammatory pathway.[3] By inhibiting sPLA2, Varespladib prevents the liberation of arachidonic acid from membrane phospholipids, thereby blocking the downstream synthesis of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1]
Originally developed for its anti-inflammatory properties in conditions like acute coronary syndrome, Varespladib's development for these indications was halted due to a lack of efficacy in late-stage clinical trials.[3] However, its potent, broad-spectrum inhibition of sPLA2, a major component of many snake venoms, has led to its repurposing as a promising treatment for snakebite envenomation.[3]
dot
Caption: The Arachidonic Acid Pathway and Points of Inhibition.
Quantitative Data: Inhibitory Potency of Varespladib
The efficacy of Varespladib is underscored by its low nanomolar inhibitory concentration (IC50) against key human sPLA2 isoforms. While extensive data is available for its activity against snake venom sPLA2s, this guide focuses on its intended human targets.
Table 1: Varespladib IC50 Values against Human sPLA2 Isoforms
| sPLA2 Isoform | IC50 (nM) | Reference |
| Group IIA | 9 | [4][5] |
| Group V | Low nM range | [6] |
| Group X | Low nM range | [6] |
Note: Specific IC50 values for human sPLA2 Group V and X are described as being in the "low nanomolar range" in the cited literature, but precise values were not provided in the reviewed sources.
Varespladib also demonstrates potent inhibition of sPLA2 activity in the serum of various species.
Table 2: Varespladib IC50 Values against sPLA2 Activity in Serum
| Species | IC50 (nM) | Reference |
| Human | 6.2 | [4][5] |
| Rat | 8.1 | [4][5] |
| Rabbit | 5.0 | [4][5] |
| Guinea Pig | 3.2 | [4][5] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to assess the inhibitory activity of Varespladib.
In Vitro sPLA2 Inhibition Assay (Chromogenic)
This assay is commonly used to determine the IC50 of inhibitors against sPLA2 activity.
-
Principle: The assay utilizes a chromogenic substrate, 1,2-bis(heptanoylthio)glycerophosphocholine, which upon hydrolysis by sPLA2, releases a thiol that reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product, 2-nitro-5-thiobenzoate, which can be measured spectrophotometrically.
-
Reagents:
-
sPLA2 enzyme (recombinant human or from other sources)
-
This compound (or other inhibitors) at various concentrations
-
Substrate: 1,2-bis(heptanoylthio)glycerophosphocholine
-
DTNB
-
Assay Buffer (e.g., Tris-HCl with CaCl2)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DTNB, and the sPLA2 enzyme.
-
Add varying concentrations of Varespladib or a vehicle control to the wells of a microplate.
-
Initiate the reaction by adding the substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at a specific wavelength (e.g., 414 nm) at regular intervals.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
dot
References
- 1. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]
- 2. Varespladib Inhibits the Phospholipase A2 and Coagulopathic Activities of Venom Components from Hemotoxic Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Varespladib - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Group IIA phospholipase A2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Varespladib Sodium: A Technical Guide to its Chemical Structure, Properties, and sPLA2 Inhibitory Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Varespladib Sodium, also known by its code designation LY315920 Sodium, is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2), with particular activity against the Group IIA isoform.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed summaries of experimental protocols for assessing its inhibitory activity and its application in preclinical models, particularly in the context of snakebite envenoming, are presented. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of sPLA2 inhibitors.
Chemical Structure and Identification
This compound is the sodium salt of Varespladib. The core structure is an indole derivative.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | sodium;2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetate[2] |
| CAS Number | 172733-42-5[2] |
| Molecular Formula | C₂₁H₁₉N₂NaO₅[2] |
| Synonyms | LY315920 Sodium, A-001, S-5920 |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 402.4 g/mol | [2] |
| Solubility | Water-soluble, Soluble in DMSO | |
| Appearance | White to off-white solid |
Mechanism of Action: sPLA2 Inhibition
Varespladib is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2) enzymes, with notable activity against the IIa, V, and X isoforms.[1] sPLA2s are key enzymes in the arachidonic acid pathway, responsible for the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids.[3] By inhibiting sPLA2, Varespladib effectively blocks the initial step of this inflammatory cascade, thereby preventing the downstream production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[1]
Experimental Protocols
In Vitro sPLA2 Inhibition Assay
A common method to determine the inhibitory activity of this compound is a chromogenic assay using a thio-analog of phosphatidylcholine as the substrate.
Objective: To quantify the in vitro inhibitory potency (IC₅₀) of this compound against sPLA2 activity.
Materials:
-
This compound
-
Secretory Phospholipase A2 (e.g., from snake venom or recombinant human)
-
1,2-dithio analog of diheptanoyl phosphatidylcholine (substrate)
-
DTNB (Ellman's reagent)
-
Assay buffer (e.g., Tris-HCl with CaCl₂)
-
96-well microplate
-
Microplate reader
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound to obtain a range of concentrations for testing.
-
In a 96-well plate, add the sPLA2 enzyme to the assay buffer.
-
Add the different concentrations of this compound to the wells containing the enzyme and incubate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Add DTNB to the wells. The hydrolysis of the substrate by sPLA2 releases a free thiol group, which reacts with DTNB to produce a colored product.
-
Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength (e.g., 412 nm).
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Table 3: Reported IC₅₀ Values for Varespladib
| Species/Enzyme Source | IC₅₀ (nM) |
| Human non-pancreatic sPLA₂ | 7 |
| Rat serum sPLA₂ | 8.1 |
| Rabbit serum sPLA₂ | 5.0 |
| Guinea pig serum sPLA₂ | 3.2 |
| Human serum sPLA₂ | 6.2 |
In Vivo Animal Model of Snakebite Envenoming
Varespladib has shown significant efficacy in preclinical models of snakebite envenoming. The following provides a generalized workflow for such studies.
Objective: To evaluate the in vivo efficacy of this compound in neutralizing the lethal effects of snake venom.
Animals: Commonly used models include CD-1 mice or Sprague-Dawley rats.
Methodology:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum period before the experiment.
-
Group Assignment: Animals are randomly assigned to different treatment groups (e.g., venom only, venom + this compound, saline control).
-
Venom Preparation and Administration: A lethal dose (e.g., LD₅₀) of snake venom is prepared in saline and administered to the animals, typically via intraperitoneal or intravenous injection.
-
This compound Administration: this compound is administered at a predetermined dose and route (e.g., intravenous) at a specific time point relative to venom administration (e.g., pre-treatment, co-administration, or post-venom administration).
-
Observation: Animals are closely monitored for clinical signs of envenomation (e.g., lethargy, paralysis, respiratory distress) and survival times are recorded over a set period (e.g., 24-48 hours).
-
Endpoint Analysis: The primary endpoint is typically survival. Secondary endpoints can include histological analysis of tissues to assess local tissue damage (e.g., myonecrosis, hemorrhage) and measurement of serum biomarkers of toxicity.
Therapeutic Potential and Future Directions
This compound's potent and broad-spectrum inhibition of sPLA2 makes it a promising therapeutic candidate for conditions driven by sPLA2-mediated inflammation. Its most notable recent application in research is as a potential treatment for snakebite envenoming, where sPLA2s are major toxins responsible for a range of pathologies.[4] Further research is warranted to fully elucidate its clinical utility and to explore its potential in other inflammatory diseases.
Conclusion
This compound is a well-characterized sPLA2 inhibitor with a clear mechanism of action and demonstrated preclinical efficacy. This technical guide provides a foundational understanding of its chemical and physical properties, along with standardized methodologies for its evaluation. The information presented herein is intended to support and facilitate further research and development of this promising therapeutic agent.
References
- 1. Varespladib - Wikipedia [en.wikipedia.org]
- 2. This compound | C21H19N2NaO5 | CID 23674730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Pharmacodynamics of Varespladib in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Varespladib is a potent small-molecule inhibitor of secretory phospholipase A2 (sPLA2) enzymes, specifically targeting isoforms IIa, V, and X.[1][2][3] Initially developed for its anti-inflammatory properties in conditions like acute coronary syndrome, its robust and broad-spectrum inhibition of venom sPLA2s has led to its repurposing as a promising therapeutic for snakebite envenomation.[1][4][5] This technical guide provides an in-depth overview of the pharmacodynamics of Varespladib in cellular models, focusing on its mechanism of action, relevant signaling pathways, quantitative data, and detailed experimental protocols.
Mechanism of Action and Signaling Pathway
Varespladib exerts its effects by disrupting the initial step of the arachidonic acid pathway.[1][4] sPLA2 enzymes catalyze the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid from the cell membrane.[6][7] Arachidonic acid is the precursor for the synthesis of eicosanoids, a class of pro-inflammatory lipid mediators including prostaglandins and leukotrienes. By inhibiting sPLA2, Varespladib prevents the liberation of arachidonic acid, thereby downregulating the production of these key inflammatory molecules.[2] Varespladib binds to the hydrophobic channel of the sPLA2 enzyme, a critical site for substrate interaction, effectively blocking its enzymatic activity.[2]
Quantitative Data
The inhibitory potency of Varespladib has been quantified against both human and snake venom sPLA2s. The half-maximal inhibitory concentration (IC50) values vary depending on the sPLA2 isoform and the assay conditions.
Table 1: IC50 Values of Varespladib against Human sPLA2 Isoforms
| sPLA2 Isoform | IC50 Value | Assay Type | Reference |
| Group IIA (hGIIA) | 125 nM | Not Specified | [5] |
| Group V (hGV) | 500 nM | Not Specified | [5] |
| Group IIA, V, X | Low nM range | Not Specified | [7][8] |
| sPLA2 (in BAL fluid) | 80 µM | Non-radioactive method | [9] |
Table 2: IC50 Values of Varespladib against Snake Venom sPLA2s
| Snake Venom | IC50 Value (µM) | Assay Type | Reference |
| Deinagkistrodon acutus | 0.0037 (as µg/µL) | Not Specified | [10] |
| Agkistrodon halys | 0.0016 (as µg/µL) | Not Specified | [10] |
| Naja atra | 0.063 (as µg/µL) | Not Specified | [10] |
| Bungarus multicinctus | 0.0032 (as µg/µL) | Not Specified | [10] |
| Various Venoms | Pico- to nanomolar range | Chromogenic Assay | [4] |
Experimental Protocols
In Vitro sPLA2 Inhibition Assay (Chromogenic)
This protocol is adapted from methodologies used to assess the inhibition of sPLA2 activity by Varespladib.[1][4]
1. Materials:
-
sPLA2 enzyme (e.g., recombinant human sPLA2-IIA or snake venom)
-
Varespladib
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100
-
Substrate: 1,2-dithio analog of diheptanoyl phosphatidylcholine (diheptanoyl thio-PC)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
2. Procedure:
-
Prepare a dilution series of Varespladib in the assay buffer.
-
In a 96-well plate, add the sPLA2 enzyme to each well (except for the negative control).
-
Add the Varespladib dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the diheptanoyl thio-PC substrate to all wells.
-
Immediately add DTNB to all wells. DTNB reacts with the free thiols produced upon substrate hydrolysis, resulting in a color change.
-
Measure the absorbance at 405-414 nm kinetically over a specified period (e.g., 30-60 minutes) at room temperature.
-
Calculate the rate of reaction for each Varespladib concentration.
-
Plot the reaction rate against the Varespladib concentration and determine the IC50 value.
Cellular Assay for Inhibition of sPLA2-Induced Cytotoxicity
This protocol is based on studies evaluating the protective effects of Varespladib against sPLA2-induced cell damage.[11]
1. Materials:
-
Mammalian cell line (e.g., C2C12 myoblasts)
-
Cell culture medium and supplements
-
sPLA2 or a PLA2-like toxin
-
Varespladib
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
96-well cell culture plates
-
Spectrophotometer
2. Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Prepare different concentrations of Varespladib in the cell culture medium.
-
Pre-incubate the cells with the Varespladib dilutions for a specific time (e.g., 1 hour).
-
Add the sPLA2 or PLA2-like toxin to the wells (except for the negative control). Include a vehicle control for Varespladib.
-
Incubate the plate for a duration sufficient to induce cytotoxicity (e.g., 3-24 hours).
-
Measure the release of LDH into the culture medium using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions. LDH is a cytosolic enzyme that is released upon cell lysis.
-
Quantify the absorbance using a spectrophotometer.
-
Calculate the percentage of cytotoxicity for each condition relative to the positive control (cells treated with toxin alone) and the negative control (untreated cells).
-
Determine the concentration of Varespladib that inhibits cytotoxicity by 50% (IC50).
Conclusion
Varespladib is a well-characterized inhibitor of sPLA2 with potent activity in the nanomolar range against several isoforms. Its clear mechanism of action, centered on the disruption of the arachidonic acid pathway, provides a strong rationale for its anti-inflammatory effects. The provided experimental protocols offer a foundation for the in vitro and cellular characterization of Varespladib and other sPLA2 inhibitors. The quantitative data underscores its potential as a therapeutic agent, particularly in the context of envenomation where sPLA2s play a critical pathological role. Further research in relevant cellular models will continue to elucidate the full therapeutic potential of this versatile inhibitor.
References
- 1. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Varespladib - Wikipedia [en.wikipedia.org]
- 3. Varespladib Inhibits the Phospholipase A2 and Coagulopathic Activities of Venom Components from Hemotoxic Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of a potent 2-oxoamide inhibitor of secreted phospholipase A2 guided by molecular docking calculations and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A-002 (Varespladib), a phospholipase A2 inhibitor, reduces atherosclerosis in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ex Vivo Effect of Varespladib on Secretory Phospholipase A2 Alveolar Activity in Infants with ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. Structural basis for phospholipase A2-like toxin inhibition by the synthetic compound Varespladib (LY315920) - PMC [pmc.ncbi.nlm.nih.gov]
Early preclinical studies of Varespladib in inflammation
An In-depth Technical Guide to the Early Preclinical Studies of Varespladib in Inflammation
Introduction
Varespladib (formerly LY315920) is a potent, small-molecule inhibitor of secretory phospholipase A2 (sPLA2) enzymes.[1][2] Initially developed for broad-spectrum anti-inflammatory indications such as sepsis and rheumatoid arthritis, its development path has more recently shifted towards treating snakebite envenoming, a condition where sPLA2-mediated inflammation and toxicity are paramount.[2][3] sPLA2s are a family of enzymes that play a critical role in the inflammatory cascade by hydrolyzing phospholipids at the sn-2 position, leading to the release of arachidonic acid (AA) and lysophospholipids.[4][5] Arachidonic acid is the precursor to a wide range of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[4] By inhibiting sPLA2, Varespladib effectively blocks the initial, rate-limiting step in this pathway, thereby preventing the downstream production of these inflammatory mediators.[6]
This guide provides a detailed overview of the early preclinical studies of Varespladib, focusing on its mechanism of action, in vitro potency, and in vivo efficacy in various models of inflammation.
Mechanism of Action: The sPLA2 Signaling Pathway
Secreted phospholipase A2 enzymes are key initiators of the arachidonic acid cascade. Upon inflammatory stimuli, cells release sPLA2s into the extracellular space where they act on the phospholipids of cell membranes. This enzymatic action releases arachidonic acid, which is then taken up by cells and metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These lipid mediators are potent drivers of inflammation, causing vasodilation, increased vascular permeability, pain, and recruitment of immune cells. Varespladib acts as a direct inhibitor of sPLA2, preventing the initial release of arachidonic acid and thereby suppressing the entire downstream inflammatory cascade.[4][6]
Caption: Varespladib inhibits sPLA2, blocking the arachidonic acid cascade.
In Vitro Preclinical Studies
Early preclinical evaluation of Varespladib involved a series of in vitro assays to determine its potency and selectivity for sPLA2 enzymes from various species, including humans and venomous snakes.
Data Presentation: In Vitro sPLA2 Inhibition
The inhibitory activity of Varespladib is typically quantified by its half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Target Enzyme/Venom | Species/Source | IC50 | Reference |
| sPLA2 Group IIA | Human | Low nM range | [1] |
| sPLA2 Group V | Human | Low nM range | [1] |
| sPLA2 Group X | Human | Low nM range | [1] |
| Vipera berus (Common European Adder) | Snake Venom | Nanomolar range | [6][7] |
| Micrurus fulvius (Eastern Coral Snake) | Snake Venom | Nanomolar range | [6][7] |
| Deinagkistrodon acutus | Snake Venom | 0.0016 - 0.063 mg/mL | [6] |
| Protobothrops mucrosquamatus | Snake Venom | 101.3 nM | [6] |
| Various Viperidae Venoms (15 species) | Snake Venom | Nanomolar to Picomolar | [6][7] |
| Various Elapidae Venoms (13 species) | Snake Venom | Nanomolar to Picomolar | [6][7] |
Experimental Protocols: In Vitro Assays
1. sPLA2 Chromogenic Assay
This assay is commonly used to measure the enzymatic activity of sPLA2 and the inhibitory effect of compounds like Varespladib.
-
Principle: A chromogenic substrate, such as a phosphatidylcholine analog with a chromophore at the sn-2 position, is used. When sPLA2 cleaves the fatty acid at the sn-2 position, the chromophore is released, resulting in a color change that can be measured spectrophotometrically.
-
Methodology:
-
A reaction mixture is prepared containing a buffer, Ca2+ (a required cofactor for sPLA2), and the chromogenic substrate.
-
A fixed concentration of the target sPLA2 enzyme (e.g., from snake venom or recombinant human sPLA2) is added to the mixture.
-
Varying concentrations of Varespladib are added to different wells of a microplate.
-
The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).
-
The change in absorbance over time is measured using a plate reader.
-
The rate of reaction is calculated for each Varespladib concentration.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the Varespladib concentration and fitting the data to a dose-response curve.[7]
-
Caption: Workflow for a typical in vitro sPLA2 inhibition assay.
In Vivo Preclinical Studies
Following promising in vitro results, Varespladib was evaluated in various animal models to assess its efficacy in treating inflammation and toxicity in a complex biological system.
Data Presentation: In Vivo Efficacy
The in vivo efficacy of Varespladib was demonstrated in models of atherosclerosis and, most extensively, in models of snake venom-induced inflammation and pathology.
| Animal Model | Condition | Treatment Regimen | Key Findings | Reference |
| ApoE-/- Mice | High-fat diet-induced atherosclerosis | 30 and 90 mg/kg, twice daily for 16 weeks | ~50% reduction in aortic atherosclerosis; decreased total cholesterol. | [1] |
| ApoE-/- Mice | Angiotensin II-induced atherosclerosis & aneurysm | 30 mg/kg, twice daily | ~40% reduction in aortic atherosclerosis; attenuated aneurysm formation. | [1] |
| Mice | D. acutus & A. halys envenomation (hemorrhage) | 4 mg/kg | Almost complete inhibition of hemorrhagic toxicity. | [6][8] |
| Mice | D. acutus & A. halys envenomation (myotoxicity) | 4 mg/kg | Significantly reduced myonecrosis and edema. | [6][8] |
| Mice | Various snake envenomations (edema) | 4 mg/kg | 31-81% reduction in edema, depending on the venom. | [8] |
| Mice | D. acutus & A. halys envenomation (lethality) | N/A (for ED50) | ED50 values of 1.14 µg/g and 0.45 µg/g, respectively. | [8] |
| Rats | M. fulvius envenomation (lethality) | 4 to 8 mg/kg (single rescue dose) | Striking survival benefit and suppression of venom-induced sPLA2 activity. | [6] |
Experimental Protocols: In Vivo Models
1. Murine Model of Venom-Induced Myotoxicity
This model assesses the ability of a drug to protect muscle tissue from the damaging effects of snake venom.
-
Principle: Myotoxic sPLA2s in snake venom cause rapid muscle damage, necrosis, and inflammation. The efficacy of an inhibitor is measured by the reduction in these pathological signs.
-
Methodology:
-
Animals (typically mice) are divided into control and treatment groups.
-
A predetermined dose of snake venom (e.g., 2 x LD50) is injected directly into the gastrocnemius muscle of the right hind limb.[8]
-
The treatment group receives Varespladib (e.g., 4 mg/kg body weight) mixed with the venom or administered systemically (e.g., intraperitoneally) shortly before or after venom injection.[6][8]
-
The control group receives venom plus a vehicle control.[8]
-
After a set period (e.g., 4-24 hours), animals are euthanized.
-
The gastrocnemius muscles from both limbs are excised and weighed to assess edema.
-
Muscle tissue is processed for histological analysis to evaluate myonecrosis, inflammatory cell infiltration, and hemorrhage.
-
Blood samples may be collected to measure serum levels of muscle damage markers, such as creatine kinase (CK) and lactate dehydrogenase (LDH).[8]
-
Caption: Workflow for a murine model of venom-induced myotoxicity.
Conclusion
The early preclinical studies of Varespladib consistently demonstrated its potent inhibitory activity against key inflammatory sPLA2 enzymes. In vitro assays established its low nanomolar to picomolar potency against a broad range of mammalian and snake venom sPLA2s.[1][7] Subsequent in vivo studies in animal models of both chronic (atherosclerosis) and acute (snake envenomation) inflammation confirmed its therapeutic potential.[1][8] Varespladib was shown to significantly reduce tissue damage, edema, and systemic toxicity, and to improve survival in lethal envenomation models.[6][8] These foundational preclinical data established a strong rationale for the clinical development of Varespladib as a broad-spectrum anti-inflammatory agent, particularly for pathologies driven by high sPLA2 activity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Ophirex varespladib — Ophirex | Lifesaving Antidotes [ophirex.com]
- 4. embopress.org [embopress.org]
- 5. Secreted Phospholipases A2: Drivers of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of the Inhibitory Potential of Varespladib for Snakebite Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
Varespladib's Inhibitory Effects on sPLA2 Isoforms IIa, V, and X: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secretory phospholipases A2 (sPLA2s) are a family of enzymes that play a critical role in a variety of physiological and pathological processes, including inflammation, host defense, and cardiovascular disease.[1] These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the release of free fatty acids, such as arachidonic acid (AA), and lysophospholipids.[2] Arachidonic acid is a precursor to a wide range of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, making sPLA2s attractive targets for anti-inflammatory drug development.[3]
Among the numerous sPLA2 isoforms, groups IIa, V, and X are of particular interest due to their roles in inflammatory diseases and atherosclerosis.[2][4][5] Varespladib (formerly LY315920) is a potent, reversible, small-molecule inhibitor of sPLA2 enzymes, with notable activity against isoforms IIa, V, and X.[6] This technical guide provides an in-depth overview of Varespladib's inhibitory effects on these key sPLA2 isoforms, detailing its mechanism of action, quantitative inhibitory data, experimental protocols for assessing its activity, and its impact on relevant signaling pathways.
Mechanism of Action
Varespladib exerts its inhibitory effect by binding to the active site of sPLA2 enzymes. This binding is competitive with the phospholipid substrate, preventing the enzyme from accessing and hydrolyzing its target. The interaction is characterized by high affinity and is reversible.[6] The core mechanism involves the disruption of the first step in the arachidonic acid cascade, thereby attenuating the production of downstream inflammatory mediators.[7]
Figure 1: Varespladib's Mechanism of Action.
Quantitative Inhibitory Data
The potency of Varespladib against sPLA2 isoforms IIa, V, and X has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency. The table below summarizes the reported IC50 values for Varespladib against human sPLA2 isoforms.
| Isoform | IC50 (nM) | Assay Type | Reference |
| sPLA2-IIA | 6.2 | Not Specified | [6] |
| sPLA2-IIA | 9 | Not Specified | [8] |
| sPLA2-V | 15 (Varespladib) | Not Specified | [4] |
| sPLA2-X | Low nM range | Not Specified | [9] |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and enzyme source.
Experimental Protocols
The determination of sPLA2 inhibitory activity can be performed using several assay formats. Below are detailed methodologies for common experimental protocols.
Chromogenic Assay using DTNB (Ellman's Reagent)
This assay relies on a thio-substituted phospholipid substrate. The cleavage of the thioester bond at the sn-2 position by sPLA2 releases a free thiol, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate, which can be measured spectrophotometrically.[1]
Materials:
-
sPLA2 enzyme (human recombinant IIa, V, or X)
-
Varespladib
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100)[10]
-
Substrate: 1,2-bis(heptanoylthio)glycerophosphocholine (diheptanoyl Thio-PC)[10]
-
DTNB solution (10 mM in 0.4 M Tris-HCl, pH 8.0)[10]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of Varespladib at various concentrations in a suitable solvent (e.g., DMSO).
-
Dilute the sPLA2 enzyme to the desired concentration in Assay Buffer.
-
Reconstitute the diheptanoyl Thio-PC substrate in Assay Buffer to a final concentration of 1.66 mM.[10]
-
Reconstitute DTNB in water to a 10 mM stock solution.[10]
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add Assay Buffer and DTNB.
-
Control wells (no inhibitor): Add sPLA2 enzyme, Assay Buffer, and DTNB.
-
Inhibitor wells: Add sPLA2 enzyme, Varespladib at various concentrations, and DTNB.
-
-
Initiate Reaction: Add the substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 414 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Subtract the rate of the blank from all other wells.
-
Determine the percent inhibition for each Varespladib concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the Varespladib concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Function of Secreted Phospholipase A2 Group-X in asthma and allergic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Bioactive products generated by group V sPLA2 hydrolysis of LDL activate macrophages to secrete pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ahajournals.org [ahajournals.org]
- 10. abcam.com [abcam.com]
Investigational history of Varespladib for acute coronary syndrome
An In-depth Technical Guide to the Investigational History of Varespladib for Acute Coronary Syndrome
For Researchers, Scientists, and Drug Development Professionals
Abstract
Varespladib, an inhibitor of secretory phospholipase A2 (sPLA2), was investigated as a potential therapeutic agent for acute coronary syndrome (ACS) due to its anti-inflammatory properties. The rationale was based on the hypothesis that inhibiting sPLA2 would reduce vascular inflammation and subsequent cardiovascular events. This technical guide provides a comprehensive overview of the investigational history of varespladib for ACS, with a focus on the pivotal VISTA-16 clinical trial. It includes a detailed examination of the drug's mechanism of action, experimental protocols, and a quantitative analysis of the clinical trial outcomes. The guide concludes with a summary of the findings that led to the discontinuation of varespladib's development for this indication.
Introduction: The Rationale for sPLA2 Inhibition in ACS
Secretory phospholipase A2 (sPLA2) is a family of enzymes that play a crucial role in the inflammatory cascade by liberating arachidonic acid from cell membranes, a precursor to pro-inflammatory eicosanoids.[1][2] Elevated levels of sPLA2 have been associated with an increased risk of cardiovascular events, making it a compelling therapeutic target in the context of atherosclerosis and ACS.[3][4] Varespladib and its oral prodrug, varespladib methyl, were developed to inhibit sPLA2 isoforms IIa, V, and X, thereby aiming to mitigate the vascular inflammation that contributes to plaque instability and rupture in ACS patients.[1][5]
Mechanism of Action of Varespladib
Varespladib acts as a potent inhibitor of sPLA2, disrupting the initial step of the arachidonic acid pathway.[1][2] By blocking the hydrolysis of phospholipids, varespladib was expected to reduce the production of downstream inflammatory mediators, thereby exerting anti-inflammatory effects.[1] Pre-clinical and early clinical studies suggested that varespladib could favorably modulate lipid profiles and inflammatory biomarkers, such as C-reactive protein (CRP).[3][6][7]
References
- 1. Varespladib - Wikipedia [en.wikipedia.org]
- 2. Snake Venom PLA2, a Promising Target for Broad-Spectrum Antivenom Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effects of varespladib methyl on biomarkers and major cardiovascular events in acute coronary syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Varespladib raises MI risk after recent acute coronary syndrome | MDedge [ma1.mdedge.com]
- 7. Varespladib raises MI risk after recent acute coronary syndrome | MDedge [mdedge.com]
Varespladib Sodium: A Technical Guide on its Potential as a Broad-Spectrum Snake Venom Antidote
For Researchers, Scientists, and Drug Development Professionals
Abstract
Snakebite envenoming is a significant global health crisis, predominantly affecting rural populations in tropical and subtropical regions. The mainstay of treatment, polyclonal antivenom, suffers from limitations including species-specificity, inconsistent efficacy, and a high incidence of adverse reactions. Varespladib sodium, a potent inhibitor of secretory phospholipase A2 (sPLA2), has emerged as a promising therapeutic candidate. sPLA2s are a near-ubiquitous and highly pathogenic component of snake venoms, responsible for a myriad of toxic effects including neurotoxicity, myotoxicity, hemotoxicity, and cytotoxicity. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the development of Varespladib as a broad-spectrum snake venom antidote. It details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and describes the design of the ongoing Phase 2 clinical trial (BRAVO).
Introduction
Secretory phospholipase A2 (sPLA2) enzymes are a major component of over 95% of snake venoms and play a critical role in the pathophysiology of envenomation[1]. These enzymes catalyze the hydrolysis of phospholipids at the sn-2 position, leading to the production of lysophospholipids and free fatty acids, which disrupt cell membranes and trigger inflammatory cascades[2]. The multifaceted toxic effects of venom sPLA2s make them a prime target for therapeutic intervention.
Varespladib (formerly LY315920) is a small molecule that acts as a potent inhibitor of sPLA2s, including those found in snake venoms[3]. Originally developed for inflammatory conditions, its broad-spectrum inhibitory activity against venom sPLA2s has led to its repurposing as a potential snakebite antidote[4]. This guide consolidates the current scientific and clinical data on Varespladib's application in snakebite envenoming.
Quantitative Data Summary
The efficacy of Varespladib has been evaluated across a range of preclinical models and is currently under investigation in clinical trials. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibition of Snake Venom sPLA2 Activity by Varespladib
| Snake Species | Venom Family | Varespladib IC50 (µM) | Reference |
| Micrurus fulvius | Elapidae | nanomolar to picomolar range | [5] |
| Vipera berus | Viperidae | nanomolar to picomolar range | [5] |
| Deinagkistrodon acutus | Viperidae | 0.0037 µg/µL | [6] |
| Agkistrodon halys | Viperidae | 0.0016 µg/µL | [6] |
| Naja atra | Elapidae | 0.063 µg/µL | [6] |
| Bungarus multicinctus | Elapidae | 0.0032 µg/µL | [6] |
| Various (28 species) | Elapidae, Viperidae | nanomolar to picomolar range | [7] |
Table 2: In Vivo Efficacy of Varespladib in Animal Models of Envenomation
| Snake Species | Animal Model | Varespladib Dose | Outcome | Reference |
| Micrurus fulvius | Rat | 4-8 mg/kg | 100% survival | [5] |
| Vipera berus | Mouse | Not specified | Striking survival benefit | [5] |
| Deinagkistrodon acutus | Mouse | 4 mg/kg | Inhibition of hemorrhage and myonecrosis | [8] |
| Agkistrodon halys | Mouse | 4 mg/kg | Inhibition of hemorrhage and myonecrosis | [8] |
| Bungarus sindanus | Mouse | 10 mg/kg | 100% survival, alleviated neurotoxicity | [9] |
| Bungarus multicinctus | Mouse | 10 mg/kg | 100% survival, alleviated neurotoxicity | [9] |
| Bungarus fasciatus | Mouse | 10 mg/kg | 100% survival, alleviated neurotoxicity | [9] |
| Bungarus caeruleus | Mouse | 20 mg/kg | 75% survival, abated neurotoxicity | [9] |
| Bungarus candidus | Mouse | 20 mg/kg | 100% survival, abated neurotoxicity | [9] |
| Notechis scutatus, Crotalus durissus terrificus, Bungarus multicinctus, Oxyuranus scutellatus | Mouse | 10 mg/kg | Delayed or abrogated lethality | [10] |
Table 3: BRAVO Phase 2 Clinical Trial (NCT04996264) Key Parameters
| Parameter | Description | Reference |
| Study Design | Multicenter, randomized, double-blind, placebo-controlled | [11][12] |
| Participants | ~110 male and female patients (≥ 5 years old) with snakebite envenoming | [2] |
| Intervention | Varespladib-methyl (oral prodrug) + Standard of Care (SOC) vs. Placebo + SOC | [11] |
| Dosage (Adults) | 500 mg loading dose, then 250 mg twice daily for 7 days | [8] |
| Primary Outcome | Change in the composite Snakebite Severity Score (SSS) from baseline to the average at 6 and 9 hours | [11][12] |
| Secondary Outcomes | Illness severity, patient-reported function, and complete recovery | [13] |
| Key Finding | No statistically significant difference in the primary outcome for the overall population. A promising signal of benefit was observed in patients who initiated treatment within 5 hours of the snakebite. | [13] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of Varespladib.
In Vitro sPLA2 Inhibition Assay
Objective: To determine the concentration of Varespladib required to inhibit 50% of the snake venom's phospholipase A2 activity (IC50).
Methodology:
-
Reagents and Materials:
-
Lyophilized snake venom
-
This compound stock solution
-
Assay buffer (e.g., 10 mM Tris-HCl, 10 mM CaCl2, 100 mM NaCl, pH 8.0)
-
Substrate solution (e.g., 3 mM 4-nitro-3-octanoyloxy-benzoic acid)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of Varespladib in the assay buffer.
-
In a 96-well plate, add a fixed concentration of snake venom to each well.
-
Add the different concentrations of Varespladib to the respective wells and pre-incubate for 30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Measure the change in absorbance at a specific wavelength (e.g., 425 nm) over time using a microplate reader.
-
Calculate the percentage of inhibition for each Varespladib concentration relative to the control (venom without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Varespladib concentration and fitting the data to a dose-response curve.[7]
-
In Vivo Hemorrhage Neutralization Assay
Objective: To assess the ability of Varespladib to neutralize the hemorrhagic effects of snake venom in a mouse model.
Methodology:
-
Animals:
-
Male CD-1 or similar strain mice (18-22 g)
-
-
Reagents and Materials:
-
Lyophilized snake venom
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
-
-
Procedure:
-
Determine the minimum hemorrhagic dose (MHD) of the venom, defined as the amount of venom that induces a 10 mm diameter hemorrhagic lesion 2 hours after subcutaneous injection.[14][15]
-
For the neutralization experiment, pre-incubate a fixed dose of venom (e.g., 1 MHD) with different doses of Varespladib for 30 minutes at 37°C.
-
Inject the venom-Varespladib mixture subcutaneously into the dorsal skin of the mice.
-
A control group receives venom pre-incubated with PBS only.
-
After a set period (e.g., 2 hours), euthanize the mice and carefully remove the dorsal skin.
-
Measure the diameter of the hemorrhagic spot on the inner surface of the skin.
-
Calculate the percentage of neutralization by comparing the size of the hemorrhagic spots in the Varespladib-treated groups to the control group.
-
In Vivo Myotoxicity Assay
Objective: To evaluate the myotoxic effects of snake venom and their neutralization by Varespladib by measuring plasma creatine kinase (CK) activity.
Methodology:
-
Animals:
-
Male CD-1 or similar strain mice
-
-
Reagents and Materials:
-
Lyophilized snake venom
-
This compound solution
-
Saline solution
-
Creatine kinase assay kit
-
Blood collection tubes
-
-
Procedure:
-
Inject a myotoxic dose of snake venom intramuscularly into the gastrocnemius muscle of the mice.[16]
-
Administer Varespladib (e.g., intravenously or orally) at a predetermined time point relative to the venom injection (e.g., immediately after or at the onset of symptoms).
-
A control group receives venom followed by a vehicle control.
-
At various time points (e.g., 3, 6, 24 hours) after venom injection, collect blood samples from the mice.[17]
-
Separate the plasma and measure the creatine kinase activity using a commercial assay kit according to the manufacturer's instructions.[1]
-
Compare the CK levels in the Varespladib-treated groups with the control group to determine the extent of myotoxicity neutralization.
-
In Vitro Neurotoxicity Assay (Chick Biventer Cervicis Nerve-Muscle Preparation)
Objective: To assess the presynaptic and postsynaptic neurotoxic effects of snake venom and their inhibition by Varespladib.
Methodology:
-
Tissue Preparation:
-
Dissect the biventer cervicis nerve-muscle preparation from a chick.[18]
-
Mount the preparation in an organ bath containing physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
-
Procedure:
-
Stimulate the motor nerve with supramaximal intensity pulses to elicit twitch contractions of the muscle, which are recorded using an isometric force transducer.[19]
-
After a stable baseline of twitch responses is established, add the snake venom to the organ bath.
-
To test for neutralization, pre-incubate the venom with Varespladib before adding it to the organ bath, or add Varespladib to the bath before or after the venom.
-
Record the twitch height over time to assess the effect on neuromuscular transmission. A decrease in twitch height indicates a neurotoxic effect.
-
To distinguish between presynaptic and postsynaptic activity, assess the muscle's contractile response to exogenous agonists such as acetylcholine (ACh) and carbachol (CCh) before and after the addition of the venom. A reduction in the response to these agonists suggests a postsynaptic site of action.[10]
-
Plasma Coagulation Assay
Objective: To determine the effect of snake venom and Varespladib on blood coagulation.
Methodology:
-
Reagents and Materials:
-
Lyophilized snake venom
-
This compound solution
-
Citrated bovine or human plasma
-
Calcium chloride solution (e.g., 20 mM)
-
384-well microplate
-
Microplate reader
-
-
Procedure:
-
In a 384-well plate, add the snake venom at various concentrations.
-
For inhibition studies, pre-incubate the venom with different concentrations of Varespladib.
-
Add calcium chloride solution to each well to initiate coagulation.
-
Immediately add the plasma to each well.
-
Measure the change in absorbance at 595 nm kinetically over time to monitor clot formation.[20][21]
-
The time to clot formation is determined from the kinetic curve. An increase in clotting time indicates an anticoagulant effect, while a decrease indicates a procoagulant effect.
-
Compare the clotting times in the presence and absence of Varespladib to assess its neutralizing activity.
-
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action of Varespladib
References
- 1. tandfonline.com [tandfonline.com]
- 2. Snake Venom Cytotoxins, Phospholipase A2s, and Zn2+-dependent Metalloproteinases: Mechanisms of Action and Pharmacological Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Combined Bioassay and Nanofractionation Approach to Investigate the Anticoagulant Toxins of Mamba and Cobra Venoms and Their Inhibition by Varespladib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exploration of the Inhibitory Potential of Varespladib for Snakebite Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Action of Varespladib (LY-315920), a Phospholipase A2 Inhibitor, on the Enzymatic, Coagulant and Haemorrhagic Activities of Lachesis muta rhombeata (South-American Bushmaster) Venom [frontiersin.org]
- 8. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. setpublisher.com [setpublisher.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. The BRAVO Clinical Study Protocol: Oral Varespladib for Inhibition of Secretory Phospholipase A2 in the Treatment of Snakebite Envenoming - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oral varespladib for the treatment of snakebite envenoming in India and the USA (BRAVO): a phase II randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation and neutralization efficacy of IgY antibodies raised against Deinagkistrodon acutus venom - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 4.7. Inhibition of Myotoxic Activity [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. The isolated chick biventer cervicis nerve-muscle preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. High throughput screening and identification of coagulopathic snake venom proteins and peptides using nanofractionation and proteomics approaches | PLOS Neglected Tropical Diseases [journals.plos.org]
- 21. mdpi.com [mdpi.com]
Methodological & Application
Varespladib Sodium: In Vitro Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro experimental use of Varespladib Sodium, a potent inhibitor of secretory phospholipase A2 (sPLA2). This compound has been investigated for its anti-inflammatory properties and, more recently, as a broad-spectrum inhibitor of snake venom sPLA2. This document outlines its mechanism of action, provides detailed protocols for key in vitro assays, and presents quantitative data to facilitate experimental design and data interpretation.
Mechanism of Action
Varespladib is a potent inhibitor of secretory phospholipase A2 (sPLA2), specifically targeting isoforms IIa, V, and X.[1][2] sPLA2 enzymes play a crucial role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the biosynthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. By inhibiting sPLA2, Varespladib effectively disrupts the initial step of the arachidonic acid pathway, thereby reducing the production of these inflammatory mediators.[1][2] Recent research has also highlighted Varespladib's efficacy in neutralizing the enzymatic activity of sPLA2 found in a wide range of snake venoms, making it a promising candidate for snakebite envenomation therapy.[2][3]
Data Presentation
The inhibitory activity of this compound against various sPLA2 enzymes has been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from in vitro enzymatic assays.
Table 1: Varespladib IC50 Values against Human sPLA2 Isoforms
| sPLA2 Isoform | IC50 (nM) | Assay Type | Reference |
| Human sPLA2-IIA | 6.2 | Not Specified | Walsh Medical Media, 2015 |
| Human sPLA2-IIA, V, X | Low nanomolar | Not Specified | Taylor & Francis, 2019[4] |
Table 2: Varespladib IC50 Values against Snake Venom sPLA2
| Snake Species | Venom sPLA2 IC50 (µM) | Assay Type | Reference |
| Deinagkistrodon acutus | 0.0037 (µg/µL) | Agar plate assay | Exploration of the Inhibitory Potential of Varespladib for Snakebite Envenomation - PMC, 2018 |
| Agkistrodon halys | 0.0016 (µg/µL) | Agar plate assay | Exploration of the Inhibitory Potential of Varespladib for Snakebite Envenomation - PMC, 2018 |
| Naja atra | 0.063 (µg/µL) | Agar plate assay | Exploration of the Inhibitory Potential of Varespladib for Snakebite Envenomation - PMC, 2018 |
| Bungarus multicinctus | 0.0032 (µg/µL) | Agar plate assay | Exploration of the Inhibitory Potential of Varespladib for Snakebite Envenomation - PMC, 2018 |
| Various Species | Nanomolar to Picomolar range | Chromogenic Assay | Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - MDPI |
Signaling Pathway
The inhibitory action of Varespladib on sPLA2 has significant downstream effects on inflammatory signaling pathways. By blocking the release of arachidonic acid, Varespladib attenuates the production of prostaglandins and leukotrienes. This, in turn, can lead to the downregulation of pro-inflammatory transcription factors such as NF-κB, which is a key regulator of many genes involved in the inflammatory response.
References
- 1. Group IIa sPLA2 inhibition attenuates NF-κB activity and promotes apoptosis of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Varespladib - Wikipedia [en.wikipedia.org]
- 3. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
Varespladib Sodium in Animal Models of Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Varespladib Sodium is a potent inhibitor of secretory phospholipase A2 (sPLA2), specifically targeting isoforms IIa, V, and X. By blocking the activity of sPLA2, Varespladib disrupts the initial step of the arachidonic acid pathway, a critical cascade in the inflammatory response. This mechanism makes Varespladib a compelling agent for investigation in various inflammatory conditions. Although initially explored for conditions such as sepsis and rheumatoid arthritis, it has shown significant promise in preclinical models of snakebite envenomation, a condition characterized by a massive inflammatory response.[1][2][3][4][5][6][7]
These application notes provide a comprehensive overview of the use of this compound in relevant animal models of inflammation. Detailed protocols for inducing inflammation and assessing the efficacy of Varespladib are provided, along with a summary of key quantitative data from preclinical studies.
Mechanism of Action: Inhibition of the Arachidonic Acid Pathway
Varespladib acts as an anti-inflammatory agent by inhibiting the enzymatic activity of sPLA2. This enzyme is responsible for the hydrolysis of phospholipids in the cell membrane, which releases arachidonic acid. Once released, arachidonic acid is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of pro-inflammatory mediators, including prostaglandins and leukotrienes. By blocking the initial release of arachidonic acid, Varespladib effectively attenuates the production of these inflammatory molecules.[1][8][9][10]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating Varespladib in various animal models of inflammation.
Table 1: In Vitro Efficacy of Varespladib Against Snake Venom sPLA2 Activity
| Venom Source | IC50 (nM) | Reference |
| Micrurus fulvius (Eastern Coral Snake) | 0.1 | [3] |
| Vipera berus (Common European Adder) | 0.3 | [3] |
| 28 Medically Important Snake Venoms | Range: Picomolar to Nanomolar | [5] |
| Protobothrops mucrosquamatus | 101.3 | [3] |
Table 2: In Vivo Efficacy of Varespladib in Animal Models of Snakebite Envenomation (Inflammation)
| Animal Model | Venom | Varespladib Dose | Key Findings | Reference |
| Mouse | Micrurus fulvius | 4 mg/kg (SC) | 100% survival with pretreatment | [8] |
| Mouse | Vipera berus | 4 mg/kg (SC) | Significant survival benefit | [8] |
| Rat | Micrurus fulvius | 8 mg/kg (IV) | 100% rescue when administered 5 mins post-venom | [8] |
| Porcine | Micrurus fulvius | 5 mg/kg (IV bolus) and/or 2.5 mg/kg (oral q6h) | 100% survival | [3] |
| Mouse | Various Krait Species | 10-20 mg/kg (SC) | 75-100% survival | [11] |
Table 3: Efficacy of sPLA2 Inhibitors in Other Animal Models of Inflammation
| Animal Model | Condition | sPLA2 Inhibitor | Key Findings | Reference |
| Rat | Sepsis (CLP) | Antisense Oligonucleotides | Increased 35-day survival from 28% to 58.8% | [1] |
| Mouse (TNF Transgenic) | Rheumatoid Arthritis | P-NT.II Peptide | Reduced circulating sPLA2 to basal levels | [2][12][13] |
| Rat | Acute Lung Injury (LPS/Bacteria) | LY311727 | No improvement in physiological parameters | [12] |
| Rabbit | Acute Lung Injury (Oleic Acid) | S-5920/LY315920Na | Attenuated lung injury when given 1 hr post-insult | [14] |
Experimental Protocols
The following are detailed protocols for inducing and evaluating inflammation in animal models where this compound or other sPLA2 inhibitors have been tested or are of therapeutic interest.
Experimental Workflow for Efficacy Testing
Sepsis Model: Cecal Ligation and Puncture (CLP) in Rats
This model mimics the pathophysiology of human peritonitis-induced sepsis.
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., Ketamine/Xylazine)
-
Surgical instruments (scissors, forceps)
-
3-0 silk suture
-
18-gauge needle
-
Sterile saline
-
This compound solution
-
Vehicle control (e.g., sterile saline)
Procedure:
-
Anesthetize the rat and shave the abdominal area.
-
Make a 2-3 cm midline laparotomy to expose the cecum.
-
Ligate the cecum just distal to the ileocecal valve, ensuring intestinal continuity is maintained.
-
Puncture the ligated cecum once or twice with an 18-gauge needle.[10][15][16]
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal wall in layers.
-
Administer this compound or vehicle control at predetermined time points (e.g., immediately after surgery and at subsequent intervals). Dosage will need to be optimized, but starting doses from snakebite models (e.g., 5-10 mg/kg) could be considered for initial dose-ranging studies.
-
Provide fluid resuscitation with subcutaneous sterile saline.
-
Monitor animals for signs of sepsis and survival over a period of up to 7 days.
Outcome Measures:
-
Survival rate and time.
-
Serum levels of inflammatory cytokines (e.g., TNF-α, IL-6).
-
Bacterial load in blood and peritoneal fluid.
-
Histopathological examination of organs (lung, liver, kidney) for signs of injury.
Rheumatoid Arthritis Model: TNF-Transgenic Mice
These mice spontaneously develop an inflammatory arthritis that resembles human rheumatoid arthritis.
Materials:
-
TNF-transgenic mice (e.g., Tg197 line) and wild-type littermates.
-
This compound solution.
-
Vehicle control.
-
Calipers for joint measurement.
Procedure:
-
House TNF-transgenic mice and wild-type controls under standard conditions.
-
Initiate treatment with this compound or vehicle control at a specified age (e.g., 4 weeks, before or at the onset of clinical signs).[12][13][17][18] A suggested starting dose, based on other sPLA2 inhibitor studies, could be in the range of 5-10 mg/kg administered intraperitoneally or orally, three times a week.[12][13]
-
Continue treatment for a defined period (e.g., 4-6 weeks).
-
Monitor the development and severity of arthritis throughout the study.
Outcome Measures:
-
Clinical Scoring: Assess paw swelling and grip strength weekly.
-
Histological Analysis: At the end of the study, collect joints for histological processing (H&E and Safranin O staining). Score for inflammation, pannus formation, cartilage damage, and bone erosion.[19][20][21][22]
-
Biochemical Markers: Measure serum levels of sPLA2 and inflammatory cytokines.
Acute Lung Injury (ALI) Model: Intratracheal Lipopolysaccharide (LPS) Instillation in Mice
This model induces a robust inflammatory response in the lungs, characteristic of ALI and Acute Respiratory Distress Syndrome (ARDS).
Materials:
-
C57BL/6 mice (8-12 weeks old).
-
Lipopolysaccharide (LPS) from E. coli.
-
Anesthetic (e.g., isoflurane).
-
This compound solution.
-
Vehicle control (sterile saline).
-
Equipment for intratracheal instillation.
Procedure:
-
Anesthetize the mouse.
-
Intratracheally instill a single bolus of LPS (e.g., 1-5 mg/kg) in a small volume of sterile saline (e.g., 50 µL).[3][9][23][24]
-
Administer this compound or vehicle control at a specified time relative to LPS instillation (e.g., 1 hour before or 1-2 hours after). Dosage should be determined through pilot studies, with a potential starting range of 5-10 mg/kg.
-
Euthanize animals at a predetermined time point (e.g., 24-48 hours after LPS).
Outcome Measures:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Total and differential cell counts (neutrophils, macrophages).
-
Protein concentration (as a measure of vascular permeability).
-
Cytokine levels (e.g., TNF-α, IL-1β, IL-6).
-
-
Lung Tissue Analysis:
Conclusion
This compound, through its targeted inhibition of sPLA2, presents a valuable tool for the study and potential treatment of inflammatory diseases. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies to further elucidate the therapeutic potential of Varespladib in a range of inflammatory conditions beyond snakebite envenomation. It is important to note that while snakebite envenomation models provide robust data on Varespladib's anti-inflammatory efficacy, further dose-optimization studies are warranted for other specific inflammatory disease models.
References
- 1. Measurement of tissue myeloperoxidase (MPO) activity [bio-protocol.org]
- 2. Determination of myeloperoxidase activity in lung tissue [bio-protocol.org]
- 3. Protection against LPS-induced acute lung injury by a mechanism-based inhibitor of NADPH oxidase (type 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ophirex varespladib — Ophirex | Lifesaving Antidotes [ophirex.com]
- 7. researchgate.net [researchgate.net]
- 8. ycmd.yale.edu [ycmd.yale.edu]
- 9. Lipopolysaccharide-Induced Acute Lung Injury Is Associated with Increased Ran-Binding Protein in Microtubule-Organizing Center (RanBPM) Molecule Expression and Mitochondria-Mediated Apoptosis Signaling Pathway in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Varespladib (LY315920) rescued mice from fatal neurotoxicity caused by venoms of five major Asiatic kraits (Bungarus spp.) in an experimental envenoming and rescue model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of phospholipase A2 inhibitory peptide on inflammatory arthritis in a TNF transgenic mouse model: a time-course ultrastructural study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of phospholipase A2 inhibitory peptide on inflammatory arthritis in a TNF transgenic mouse model: a time-course ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Rat Model of Cecal Ligation and Puncture versus Colon Ascendens Stent Peritonitis: Comparative Study for Oxidative Stress [scirp.org]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Attenuation of inflammatory polyarthritis in TNF transgenic mice by diacerein: comparative analysis with dexamethasone, methotrexate and anti-TNF protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Whole-Joint Histopathologic Grading System for Murine Knee Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ard.bmj.com [ard.bmj.com]
- 21. inotiv.com [inotiv.com]
- 22. researchgate.net [researchgate.net]
- 23. pubcompare.ai [pubcompare.ai]
- 24. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. Pulmonary Myeloperoxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. nwlifescience.com [nwlifescience.com]
- 27. Measuring Myeloperoxidase Activity in Biological Samples | PLOS One [journals.plos.org]
Application Notes and Protocols for Varespladib in Snakebite Envenomation Research
Introduction
Snakebite envenoming is a major global health crisis, classified as a neglected tropical disease, which results in over 500,000 deaths or permanent disabilities annually.[1][2] The primary treatment, antivenom, has several limitations, including species-specificity, the need for cold-chain storage, and the risk of adverse reactions.[3] This has spurred research into alternative and adjunct therapies. Varespladib, a small molecule inhibitor of secretory phospholipase A₂ (sPLA₂), has emerged as a promising broad-spectrum drug candidate.[4][5] sPLA₂ enzymes are a near-ubiquitous and critically important component in over 95% of snake venoms, contributing significantly to neurotoxicity, myotoxicity, hemolysis, and coagulopathy.[6] Varespladib acts by fitting into a conserved groove in the active site of venom sPLA₂, effectively disabling the enzyme.[6]
Initially developed as an anti-inflammatory agent for conditions like acute coronary syndrome, Varespladib has been repurposed for snakebite envenomation due to its potent, broad-spectrum inhibition of venom sPLA₂s.[5][7] Preclinical studies have demonstrated its efficacy in neutralizing venom-induced pathologies and improving survival in animal models.[8] This has led to its evaluation in Phase II clinical trials as an adjunct to the standard of care for snakebite victims.[1][9] These notes provide an overview of Varespladib's application in research, including quantitative data on its inhibitory effects and detailed protocols for key experiments.
Quantitative Data Summary
The efficacy of Varespladib has been quantified in numerous preclinical studies against a wide array of snake venoms. The following tables summarize its inhibitory and protective effects.
Table 1: In Vitro Inhibition of Snake Venom sPLA₂ Activity by Varespladib
| Venom Species | Venom Family | IC₅₀ (nM) * | Assay Type | Reference |
| Micrurus fulvius (Eastern Coral Snake) | Elapidae | 0.4 | Chromogenic Assay | |
| Vipera berus (Common European Adder) | Viperidae | 1.1 | Chromogenic Assay | |
| Deinagkistrodon acutus | Viperidae | 1.6 (µg/mL) | Agar Plate Assay | [4][10] |
| Agkistrodon halys | Viperidae | 2.1 (µg/mL) | Agar Plate Assay | [4][10] |
| Bungarus multicinctus | Elapidae | 63 (µg/mL) | Agar Plate Assay | [4][10] |
| Naja atra | Elapidae | 40 (µg/mL) | Agar Plate Assay | [4][10] |
| 28 Medically Important Venoms | Multiple | pM to nM range | Chromogenic Assay |
*Note: IC₅₀ values are reported in different units across studies (nM vs µg/mL) and are not directly comparable without molecular weight conversions.
Table 2: In Vivo Protective Efficacy of Varespladib in Animal Models
| Venom Species | Animal Model | Varespladib Dose | Outcome | ED₅₀ (µg/g) | Reference |
| Micrurus fulvius | Rat | 4-8 mg/kg (IV) | 100% survival from lethal dose | - | |
| Vipera berus | Mouse | - | Striking survival benefit | - | |
| Deinagkistrodon acutus | Mouse | 4 mg/kg (SC) | Inhibition of hemorrhage & myonecrosis | 1.14 | [3][11] |
| Agkistrodon halys | Mouse | 4 mg/kg (SC) | Inhibition of hemorrhage & myonecrosis | 0.45 | [3][11] |
| Bungarus multicinctus | Mouse | 4 mg/kg (SC) | Partial protection | 22.09 | [3][11] |
| Naja atra | Mouse | 4 mg/kg (SC) | Partial protection | 15.36 | [3][11] |
Table 3: Clinical Trial Dosing of Varespladib-Methyl (Oral Prodrug)
| Clinical Trial | Phase | Patient Population | Dosing Regimen | Reference |
| BRAVO (NCT04996264) | II | Adults & Pediatrics (≥5 years) | Adults: 500 mg loading dose, then 250 mg BID for 7 days. Pediatrics: Allometrically scaled doses. | [12][9] |
| BRAVIO (NCT05717062) | II | Adults (≥18 years) | IV infusion (0.45 mg/kg/hr) for 6 hrs, then transition to oral varespladib-methyl (500 mg initial dose). | [8][13] |
Signaling Pathways and Experimental Workflows
Mechanism of Action
Varespladib directly targets and inhibits secretory Phospholipase A₂ (sPLA₂), a key toxin in snake venom. By blocking sPLA₂, Varespladib prevents the hydrolysis of phospholipids at the cell membrane, thereby halting the production of arachidonic acid and subsequent inflammatory mediators. This action mitigates a range of pathologies including myonecrosis, neurotoxicity, and coagulopathy.[5]
Preclinical Research Rationale
Varespladib's potential as a universal, pre-hospital treatment stems from its ability to target a common toxin family (sPLA₂) found across Elapid and Viperid snakes. This broad-spectrum activity makes it an ideal candidate for early intervention, potentially bridging the gap between a bite and the administration of specific antivenom.
General Workflow for In Vivo Efficacy Studies
A typical preclinical study to evaluate the efficacy of Varespladib follows a standardized workflow involving animal models, venom challenge, and therapeutic intervention, followed by systematic observation and endpoint analysis.
Experimental Protocols
Protocol 1: In Vitro sPLA₂ Inhibition Assay (Chromogenic)
This protocol is a generalized method for determining the IC₅₀ of Varespladib against the sPLA₂ activity of a specific snake venom.
Objective: To quantify the inhibitory effect of Varespladib on snake venom phospholipase A₂ activity.
Materials:
-
Lyophilized snake venom
-
Varespladib (LY315920)
-
Secretory PLA₂ Assay Kit (e.g., from Cayman Chemical) containing:
-
Assay Buffer (e.g., Tris-HCl)
-
Diheptanoyl Thio-PC (Substrate)
-
DTNB (Ellman's Reagent)
-
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405-414 nm
-
Deionized water
-
DMSO (for dissolving Varespladib)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of snake venom (e.g., 1 mg/mL) in assay buffer. Determine the optimal working concentration that yields a linear reaction rate.
-
Prepare a stock solution of Varespladib (e.g., 1 mM) in DMSO.
-
Create a serial dilution of Varespladib in assay buffer to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add 10 µL Assay Buffer.
-
Positive Control (100% activity) wells: Add 10 µL of venom working solution.
-
Inhibitor wells: Add 10 µL of each Varespladib dilution and 10 µL of venom working solution.
-
-
Reaction Initiation:
-
To all wells, add 200 µL of the substrate solution (Diheptanoyl Thio-PC mixed with DTNB).
-
-
Measurement:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 414 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each Varespladib concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the log of Varespladib concentration.
-
Determine the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. normalized response).
-
Protocol 2: In Vivo Myotoxicity and Hemorrhage Neutralization Assay
This protocol assesses the ability of Varespladib to prevent local tissue damage (muscle necrosis and hemorrhage) induced by snake venom in a mouse model.[11]
Objective: To evaluate the in vivo efficacy of Varespladib in neutralizing venom-induced myotoxicity and hemorrhage.
Materials:
-
Male CD-1 mice (18-20 g)
-
Lyophilized snake venom (e.g., Deinagkistrodon acutus)
-
Varespladib
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Calipers
-
Creatine Kinase (CK) assay kit
-
Evans blue dye (optional, for hemorrhage visualization)
Procedure:
-
Animal Groups (n=5 per group):
-
Control: Saline injection only.
-
Venom Only: Venom injection followed by vehicle (saline) administration.
-
Treatment: Venom injection followed by Varespladib administration.
-
-
Envenomation:
-
Inject a sublethal dose of venom (e.g., 5 µg in 50 µL saline) intramuscularly (i.m.) into the gastrocnemius muscle of the right hind limb of each mouse.
-
-
Treatment:
-
Within 15 minutes of envenomation, administer Varespladib (e.g., 4 mg/kg) or vehicle subcutaneously (s.c.) at a site distant from the venom injection.[10]
-
-
Observation and Endpoint Collection (at 3 or 24 hours post-injection):
-
Hemorrhage Assessment: Euthanize the mice. Carefully skin the injected leg and photograph the underside of the skin. Measure the area of subcutaneous hemorrhage (ecchymosis) using calipers or image analysis software.
-
Myotoxicity Assessment (Biochemical): Collect blood via cardiac puncture immediately after euthanasia. Prepare serum and measure the activity of Creatine Kinase (CK) using a commercial assay kit. Elevated CK levels indicate muscle damage.
-
Myotoxicity Assessment (Histological): Dissect the gastrocnemius muscles from both injected and contralateral limbs. Fix in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine sections under a microscope for signs of myonecrosis, inflammation, and edema.
-
Protocol 3: In Vivo Lethality Neutralization (Rescue) Assay
This protocol determines the ability of Varespladib to prevent death in mice challenged with a lethal dose of snake venom.[14]
Objective: To assess the life-saving potential of Varespladib post-envenomation.
Materials:
-
Male CD-1 mice (18-20 g)
-
Lyophilized snake venom
-
Varespladib
-
Sterile saline (0.9% NaCl)
Procedure:
-
Determine Venom LD₅₀: First, establish the median lethal dose (LD₅₀) of the venom via the desired route (e.g., intraperitoneal, intravenous) in the specific mouse strain being used.
-
Animal Groups (n=5-10 per group):
-
Venom Control: Inject mice with a lethal dose of venom (e.g., 2.5x LD₅₀) followed by a vehicle injection.
-
Treatment Group: Inject mice with the same lethal dose of venom, followed by an injection of Varespladib.
-
-
Envenomation and Treatment:
-
Inject the venom dose (e.g., in 100 µL saline) via the chosen route (e.g., intraperitoneal).
-
Administer Varespladib (e.g., 4-8 mg/kg) or vehicle via an appropriate rescue route (e.g., intravenous or intraperitoneal) within 5-15 minutes of the venom challenge.[14]
-
-
Observation:
-
Monitor the mice continuously for the first 4-6 hours and then at regular intervals for up to 48 hours.
-
Record the time of death for each animal.
-
-
Data Analysis:
-
Calculate the percentage of survival in each group at the end of the observation period (e.g., 24 hours).
-
The efficacy of Varespladib is demonstrated by a statistically significant increase in the survival rate of the treatment group compared to the venom control group. The Median Effective Dose (ED₅₀), the dose of inhibitor that protects 50% of the animals, can also be calculated by testing a range of Varespladib doses.[11]
-
References
- 1. gh.bmj.com [gh.bmj.com]
- 2. Oral varespladib for the treatment of snakebite envenoming in India and the USA (BRAVO): a phase II randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of the Inhibitory Potential of Varespladib for Snakebite Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes [mdpi.com]
- 5. Varespladib - Wikipedia [en.wikipedia.org]
- 6. Ophirex varespladib — Ophirex | Lifesaving Antidotes [ophirex.com]
- 7. Varespladib Inhibits the Phospholipase A2 and Coagulopathic Activities of Venom Components from Hemotoxic Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Varespladib for Snake Bites · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. The BRAVO Clinical Study Protocol: Oral Varespladib for Inhibition of Secretory Phospholipase A2 in the Treatment of Snakebite Envenoming - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ycmd.yale.edu [ycmd.yale.edu]
Varespladib Sodium: Application Notes and Protocols for Studying Lipid Mediator Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Varespladib Sodium for investigating the production of lipid mediators. Varespladib is a potent inhibitor of secretory phospholipase A2 (sPLA2) enzymes, specifically isoforms IIA, V, and X.[1][2] By targeting the initial step in the arachidonic acid cascade, Varespladib allows for detailed study of the downstream signaling pathways involved in inflammation and other physiological processes.
Mechanism of Action: Varespladib disrupts the inflammatory cascade by inhibiting the sPLA2 enzymes responsible for the hydrolysis of phospholipids at the sn-2 position. This action prevents the release of arachidonic acid, a crucial precursor for the synthesis of various lipid mediators, including prostaglandins and leukotrienes.[1][3]
Data Presentation
Table 1: Inhibitory Activity of Varespladib
| Target | Assay Type | IC50 Value | Species/Context |
| sPLA2 | Chromogenic Assay | 9 nM | General |
| sPLA2 Group IIA | - | 6.2 nM | Human |
| sPLA2 | Serum Activity | 8.1 nM | Rat |
| sPLA2 | Serum Activity | 5.0 nM | Rabbit |
| sPLA2 | Serum Activity | 3.2 nM | Guinea Pig |
| sPLA2 | Serum Activity | 6.2 nM | Human |
| sPLA2-V | - | 77 nM | Human |
| sPLA2-X | - | 15 nM | Human |
| Thromboxane A2 release | Cell-based | 0.79 µM | Guinea Pig BAL cells |
Data compiled from multiple sources.[1][4][5][6]
Experimental Protocols
Protocol 1: In Vitro sPLA2 Inhibition Assay (Chromogenic)
This protocol describes a method to determine the inhibitory activity of Varespladib on sPLA2 using a chromogenic substrate.
Materials:
-
Recombinant human sPLA2 (isoforms IIA, V, or X)
-
This compound
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5
-
Substrate: Racemic 1,2-bis(thioheptanoyl)-1,2-dideoxyphosphatidylcholine
-
Triton X-100
-
5,5'-dithiobis[2-nitrobenzoic acid] (DTNB)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Varespladib in an appropriate solvent (e.g., DMSO).
-
Create a serial dilution of Varespladib in Assay Buffer to generate a range of concentrations for testing.
-
Prepare the assay mixture in a microtiter plate containing:
-
0.96 mM 1,2-bis(thioheptanoyl)-1,2-dideoxyphosphatidylcholine
-
0.27 mM Triton X-100
-
0.12 mM DTNB
-
-
Add 16 nM of the desired recombinant human sPLA2 isoform to each well.
-
Add the Varespladib dilutions to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at 40°C for 30 minutes.
-
Measure the absorbance at 405 nm using a spectrophotometer. The increase in absorbance is proportional to sPLA2 activity.
-
Calculate the percent inhibition for each Varespladib concentration and determine the IC50 value.
Protocol 2: Cell-Based Arachidonic Acid Release and Lipid Mediator Analysis
This protocol outlines a general procedure to assess the effect of Varespladib on the release of arachidonic acid and the subsequent production of eicosanoids in a cell culture model.
Materials:
-
Cell line of interest (e.g., macrophages, neutrophils)
-
Cell culture medium and supplements
-
This compound
-
Inflammatory stimulus (e.g., lipopolysaccharide (LPS), calcium ionophore A23187)
-
Phosphate Buffered Saline (PBS)
-
Internal standards for LC-MS/MS (e.g., d4-PGE2, d4-PGD2)
-
Organic solvents for extraction (e.g., hexane, ethyl acetate)
-
Solid Phase Extraction (SPE) columns
-
LC-MS/MS system
Procedure:
Part A: Cell Culture and Treatment
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of Varespladib (or vehicle control) for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent (e.g., LPS) to induce sPLA2 activity and subsequent lipid mediator production.
-
After the desired stimulation time, collect the cell culture supernatant.
Part B: Lipid Mediator Extraction
-
To a 500 µL aliquot of the cell culture supernatant, add 20 µL of internal standards (e.g., 100 ng/mL each of d4-PGE2 and d4-PGD2).[7]
-
Add 40 µL of 1 M citric acid and 5 µL of 10% butylated hydroxytoluene (BHT) to prevent oxidation.[7]
-
Extract the lipid mediators by adding 2 mL of a hexane/ethyl acetate (1:1, v/v) mixture and vortexing for 1 minute.[7]
-
Centrifuge to separate the phases and collect the upper organic layer.
-
Repeat the extraction twice more and combine the organic phases.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., 200 µL methanol/10 mM ammonium acetate buffer, pH 8.5, (1:3, v/v)).[7]
Part C: LC-MS/MS Analysis
-
Perform chromatographic separation of the lipid mediators using a suitable column (e.g., Luna phenyl-hexyl analytical column).[7]
-
Utilize a tandem mass spectrometer for the detection and quantification of specific eicosanoids (e.g., prostaglandins, leukotrienes, thromboxanes).
-
Develop a quantitative method using the internal standards to accurately measure the concentration of each lipid mediator in the samples.
Visualizations
Caption: Varespladib inhibits sPLA2, blocking arachidonic acid release.
Caption: Workflow for studying lipid mediator production with Varespladib.
References
- 1. Varespladib - Wikipedia [en.wikipedia.org]
- 2. Varespladib (A-002), a secretory phospholipase A2 inhibitor, reduces atherosclerosis and aneurysm formation in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Varespladib Sodium: Application Notes and Protocols for Combination Anti-Inflammatory Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Varespladib Sodium is a potent inhibitor of secretory phospholipase A2 (sPLA2), an enzyme that plays a critical role in the inflammatory cascade by initiating the arachidonic acid pathway.[1][2] Originally investigated for a range of inflammatory diseases including acute coronary syndrome, rheumatoid arthritis, and sepsis, its development for these indications was halted due to insufficient efficacy in clinical trials.[2][3][4] More recently, Varespladib has been repurposed and is under investigation as a broad-spectrum inhibitor of snake venom sPLA2s, where it has shown significant promise, particularly in combination with other toxin inhibitors.[5][6] These application notes provide an overview of this compound, its mechanism of action, and protocols for evaluating its potential synergistic or additive effects when combined with other anti-inflammatory agents.
Mechanism of Action
This compound exerts its anti-inflammatory effects by non-selectively inhibiting key isoforms of secretory phospholipase A2 (sPLA2), including types IIa, V, and X.[2][3] sPLA2 enzymes are responsible for the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid from cell membranes. Arachidonic acid is a precursor for the synthesis of pro-inflammatory mediators, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. By blocking this initial step, this compound can theoretically attenuate the production of a wide array of downstream inflammatory molecules.
Rationale for Combination Therapy
The rationale for combining this compound with other anti-inflammatory agents stems from the potential to target multiple, distinct pathways in the inflammatory response. This multi-target approach could lead to synergistic or additive effects, potentially allowing for lower doses of each agent and a reduction in side effects.
-
With NSAIDs (e.g., Ibuprofen, Celecoxib): NSAIDs inhibit COX enzymes. Combining this compound with an NSAID could provide a more comprehensive blockade of the arachidonic acid pathway.
-
With Corticosteroids (e.g., Dexamethasone): Corticosteroids have broad anti-inflammatory effects, including the inhibition of sPLA2 expression. A combination could offer a more potent and rapid anti-inflammatory response.
-
With DMARDs (e.g., Methotrexate): In diseases like rheumatoid arthritis, DMARDs modulate the underlying immune response. This compound could offer a complementary mechanism by directly targeting the downstream inflammatory mediators.
Quantitative Data from Preclinical Combination Studies
While data on combinations with traditional anti-inflammatory drugs are limited, preclinical studies of Varespladib in combination with the metalloproteinase inhibitor, Marimastat, for snakebite envenoming have demonstrated synergistic effects. These studies provide a valuable framework for assessing combination therapies.
| Combination | Model | Endpoint | Observation | Reference |
| Varespladib + Marimastat | In vivo (mouse model of envenoming) | Survival | The combination provided greater protection against lethality compared to either drug alone. | [6][7] |
| Varespladib + Marimastat | In vitro (coagulation assay) | Clotting time | The combination restored normal clotting profiles in the presence of venoms with both procoagulant and anticoagulant toxins. | [6] |
| Varespladib + Antivenom | In vitro (neuromuscular blockade) | Inhibition of venom action | Low doses of Varespladib and antivenom together showed improved inhibitory effects, suggesting synergy. | [1] |
Experimental Protocols
In Vitro Synergy Assessment: Checkerboard Assay
This protocol is designed to assess the synergistic, additive, or antagonistic effects of this compound in combination with another anti-inflammatory agent on a cellular model of inflammation.
Methodology:
-
Cell Preparation: Culture relevant cells (e.g., RAW 264.7 macrophages, primary human synoviocytes) in 96-well plates until they reach 80-90% confluency.
-
Drug Dilution Series: Prepare serial dilutions of this compound and the second anti-inflammatory agent (Agent B) in culture medium.
-
Checkerboard Setup: Add the diluted drugs to the 96-well plate in a checkerboard format, where each well contains a unique combination of concentrations of this compound and Agent B. Include wells with single agents and a vehicle control.
-
Inflammatory Challenge: Add a pro-inflammatory stimulus (e.g., lipopolysaccharide [LPS] for macrophages, Interleukin-1β [IL-1β] for synoviocytes) to all wells except the negative control.
-
Incubation: Incubate the plates for a predetermined time (e.g., 18-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Endpoint Measurement: Collect the cell culture supernatants and measure the levels of key inflammatory mediators such as Prostaglandin E2 (PGE2), Leukotriene B4 (LTB4), or cytokines like TNF-α and IL-6 using ELISA kits.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index or use isobologram analysis to determine if the combination is synergistic (FIC < 0.5), additive (FIC = 0.5-1.0), or antagonistic (FIC > 1.0).
In Vivo Efficacy in a Murine Model of Arthritis
This protocol outlines a general procedure to evaluate the efficacy of this compound in combination with another anti-inflammatory agent in a collagen-induced arthritis (CIA) mouse model.
Methodology:
-
Induction of Arthritis: Induce arthritis in DBA/1 mice by immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant, followed by a booster immunization 21 days later.
-
Treatment Groups: Once arthritis is established (typically around day 28), randomize the mice into the following treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., saline, oral gavage)
-
This compound (dose determined from pilot studies, e.g., 10 mg/kg, oral gavage)
-
Agent B (e.g., Methotrexate at a sub-optimal dose)
-
This compound + Agent B
-
-
Dosing: Administer the treatments daily for a specified period (e.g., 14-21 days).
-
Clinical Assessment: Monitor the mice daily for clinical signs of arthritis, including paw swelling (measured with calipers) and a clinical arthritis score (e.g., 0-4 scale per paw).
-
Histopathological Analysis: At the end of the study, sacrifice the mice and collect the hind paws for histological analysis. Stain sections with hematoxylin and eosin (H&E) and Safranin O to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Biomarker Analysis: Collect blood at termination to measure systemic inflammatory markers (e.g., cytokines, anti-collagen antibodies) via ELISA or multiplex assay.
-
Data Analysis: Compare the clinical scores, paw swelling, histological scores, and biomarker levels between the treatment groups using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).
Conclusion
This compound, as a potent sPLA2 inhibitor, presents a compelling mechanistic rationale for use in combination with other anti-inflammatory agents. While its clinical development for chronic inflammatory diseases has been discontinued, the preclinical data from its repurposed application in snakebite envenoming highlight its potential for synergistic interactions. The protocols provided herein offer a framework for researchers to explore these potential combinations in relevant preclinical models of inflammation. Further investigation is warranted to determine if a combination approach could unlock the therapeutic potential of this compound in inflammatory diseases.
References
- 1. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Varespladib and Cardiovascular Events in Patients With an Acute Coronary Syndrome The VISTA-16 Randomized Clinical Trial - Dialnet [dialnet.unirioja.es]
- 3. Varespladib Inhibits the Phospholipase A2 and Coagulopathic Activities of Venom Components from Hemotoxic Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A therapeutic combination of two small molecule toxin inhibitors provides broad preclinical efficacy against viper snakebite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Overcoming solubility issues with Varespladib Sodium in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Varespladib Sodium in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Varespladib and this compound?
A1: Varespladib is the active pharmaceutical ingredient (API), an inhibitor of secretory phospholipase A2 (sPLA2). This compound is the sodium salt of Varespladib, which is significantly more water-soluble and is the form typically used for in-vitro and intravenous studies.[1][2][3] There is also a prodrug, Varespladib methyl, which is orally bioavailable and is rapidly hydrolyzed to Varespladib in the body.[4]
Q2: I am observing precipitation when adding this compound to my cell culture medium. What could be the cause?
A2: Several factors can contribute to precipitation, even with the water-soluble sodium salt:
-
High Concentration: The final concentration in your medium may exceed its solubility limit under specific buffer conditions.
-
pH of the Medium: The pH of your cell culture medium can affect the ionization state and solubility of the compound.
-
Interaction with Media Components: Components in the media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
-
Use of Varespladib Free Acid: If you are inadvertently using the free acid form of Varespladib, it has very low aqueous solubility and will likely precipitate.[5]
-
Improper Dissolution: The initial stock solution may not have been prepared correctly, leading to precipitation upon dilution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For this compound, sterile water or phosphate-buffered saline (PBS) are the recommended primary solvents due to its water-soluble nature. However, if you are working with the free acid form (Varespladib), Dimethyl Sulfoxide (DMSO) is the preferred solvent for creating a high-concentration stock solution. When using DMSO, it is crucial to ensure the final concentration in your cell culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Can I heat or sonicate my this compound solution to aid dissolution?
A4: Yes, gentle warming (e.g., in a 37°C water bath) and sonication can be used to help dissolve Varespladib compounds.[5] However, it is essential to ensure the compound is stable at the temperature used and to cool the solution to the appropriate temperature before adding it to your cells.
Troubleshooting Guide
This guide provides step-by-step instructions to address common solubility issues with this compound in in-vitro assays.
Issue 1: Precipitation observed immediately upon adding this compound stock solution to cell culture medium.
Potential Cause:
-
The concentration of the stock solution is too high, causing it to crash out of solution when diluted into the aqueous medium.
-
The stock solution was not fully dissolved before dilution.
-
The temperature difference between the stock solution and the medium is causing precipitation.
Troubleshooting Steps:
-
Verify Stock Solution Clarity: Before use, ensure your stock solution is completely clear and free of any visible particulates. If not, try gentle warming and vortexing.
-
Pre-warm the Medium: Warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Gradual Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of medium, perform a serial dilution. For example, first, dilute the stock in a smaller volume of medium before adding it to the final culture volume.
-
Increase Solvent Concentration (if using DMSO): If using a DMSO stock of the free acid, you might need to slightly increase the final DMSO concentration in your media (while staying within the tolerated limit for your cell line) to maintain solubility. Always run a vehicle control with the same final DMSO concentration.
Issue 2: The this compound powder is not dissolving in water or PBS.
Potential Cause:
-
You may have the free acid form of Varespladib, not the sodium salt.
-
The powder has degraded due to improper storage.
Troubleshooting Steps:
-
Confirm the Form of Varespladib: Double-check your product information to ensure you have this compound. The free acid form is known to be insoluble in water.[5]
-
Attempt Dissolution in DMSO: If you suspect you have the free acid, try dissolving a small amount in DMSO. Varespladib free acid is soluble in DMSO.[5]
-
Contact Supplier: If you have confirmed you have this compound and it is not dissolving in water, contact your supplier for technical support, as the product may be compromised.
Data Presentation
Table 1: Solubility of Varespladib Forms in Different Solvents
| Compound Form | Solvent | Solubility | Notes |
| This compound | Water | 20.1 mg/mL (>50 mM) | Water-soluble form for aqueous solutions. |
| Varespladib (Free Acid) | DMSO | 76 mg/mL (199.79 mM) | Requires warming and sonication for optimal dissolution.[5] |
| Varespladib (Free Acid) | Ethanol | 1 mg/mL | Low solubility. |
| Varespladib (Free Acid) | Water | Insoluble | [5] |
| Varespladib Methyl | DMSO | 100 mg/mL (253.54 mM) | Prodrug form. |
Table 2: In Vitro Inhibitory Activity of Varespladib
| Target | Assay Conditions | Species | IC₅₀ | Reference |
| Secretory Phospholipase A2 (sPLA2) | Chromogenic Assay | Human | 9 nM | [6] |
| sPLA2 Activity in Serum | Rat | 8.1 nM | [6] | |
| sPLA2 Activity in Serum | Rabbit | 5.0 nM | [6] | |
| sPLA2 Activity in Serum | Guinea Pig | 3.2 nM | [6] | |
| sPLA2 Activity in Serum | Human | 6.2 nM | [6] | |
| sPLA2-induced Thromboxane A₂ Release | Isolated Guinea Pig Lung Bronchoalveolar Lavage Cells | Human | 0.79 µM | [6][7] |
| Snake Venom sPLA₂ | Chromogenic Assay | Various snake species | Nano- and sub-nanomolar range | [4][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Stock Solution
-
Materials: this compound powder, sterile nuclease-free water or sterile Phosphate-Buffered Saline (PBS).
-
Procedure: a. Under sterile conditions, weigh the desired amount of this compound powder. b. Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the solution until the powder is completely dissolved. If needed, gently warm the solution in a 37°C water bath for 5-10 minutes. d. Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container. e. Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Protocol 2: Preparation of Varespladib (Free Acid) DMSO Stock Solution
-
Materials: Varespladib (free acid) powder, high-purity anhydrous DMSO.
-
Procedure: a. In a sterile environment, weigh the desired amount of Varespladib powder. b. Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 50 mM or 100 mM). c. Vortex the solution thoroughly. Gentle warming to 37°C and brief sonication can aid dissolution.[5] Ensure the powder is fully dissolved. d. Store the DMSO stock solution in small aliquots at -20°C or -80°C in desiccated conditions.
Visualizations
Caption: this compound's mechanism of action.
Caption: Troubleshooting workflow for Varespladib solubility.
References
- 1. Varespladib - Wikipedia [en.wikipedia.org]
- 2. This compound (LY315920 Sodium Salt) - Chemietek [chemietek.com]
- 3. searchlf.ama-assn.org [searchlf.ama-assn.org]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Varespladib dosage for specific animal models
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Varespladib in various animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for Varespladib?
A1: Varespladib is a potent inhibitor of secretory phospholipase A2 (sPLA2) enzymes, specifically isoforms IIa, V, and X.[1][2] By blocking sPLA2, Varespladib disrupts the initial step of the arachidonic acid pathway, which is crucial for the production of inflammatory mediators.[1][3] In the context of snakebite envenomation, it directly inhibits the sPLA2 toxins present in the venom, which are responsible for a range of toxic effects including neurotoxicity, myotoxicity, and coagulopathy.[1][4][5][6]
Q2: My results with Varespladib are inconsistent. What are some potential reasons?
A2: Inconsistent results can arise from several factors:
-
Animal Model Variability: Different species and even strains of animals can metabolize drugs differently. It is crucial to perform dose-response studies for your specific animal model.
-
Route of Administration: The bioavailability and efficacy of Varespladib can differ between intravenous (IV), subcutaneous (SC), and oral administration of its prodrug, Varespladib-methyl.[2]
-
Timing of Administration: In models of acute inflammation or envenomation, the timing of Varespladib administration relative to the insult is critical. Delayed administration may result in reduced efficacy.[7]
-
Half-life: Varespladib has a relatively short half-life, which may necessitate repeat dosing to maintain therapeutic concentrations, especially in longer experiments.[7]
Q3: Can Varespladib be used for indications other than snakebite envenomation?
A3: Yes. Varespladib was originally developed as an anti-inflammatory agent for conditions like acute coronary syndrome and rheumatoid arthritis due to its inhibition of mammalian sPLA2.[1][3][6] While clinical trials for these indications were halted due to lack of efficacy, its potent anti-inflammatory mechanism makes it a valuable tool for preclinical research in various inflammatory disease models.[1][5]
Q4: Should I use Varespladib or its oral prodrug, Varespladib-methyl?
A4: The choice depends on your experimental design. Varespladib is administered parenterally (e.g., IV, SC) for rapid onset of action.[8] Varespladib-methyl is an orally bioavailable prodrug that is converted to Varespladib in the body, making it suitable for studies requiring less invasive, repeated dosing.[1][2]
Signaling Pathway and Experimental Workflow
To aid in experimental design and data interpretation, the following diagrams illustrate the mechanism of action of Varespladib and a general experimental workflow for its in vivo application.
Caption: Varespladib inhibits sPLA2, preventing the release of arachidonic acid.
Caption: A general workflow for in vivo experiments using Varespladib.
Varespladib Dosage in Animal Models
The following table summarizes reported dosages of Varespladib and its prodrug, Varespladib-methyl, used in various animal models, primarily in the context of snakebite envenomation research. It is crucial to note that the optimal dose for your specific experimental conditions may vary and should be determined empirically.
| Animal Model | Drug | Dosage | Route of Administration | Application | Reference |
| Mouse | Varespladib | 4 mg/kg | Subcutaneous (SC) | Pre-treatment against Micrurus fulvius venom | [8] |
| Varespladib | 8 mg/kg | Intravenous (IV) or SC | Post-envenomation with Vipera berus venom | [8] | |
| Varespladib | 10 mg/kg | Subcutaneous (SC) | Rescue from Bungarus spp. venom-induced neurotoxicity | [2][9] | |
| Varespladib-methyl | 10 mg/kg | Oral (PO) | Post-envenomation with various snake venoms | [2] | |
| Varespladib | 20 mg/kg | Subcutaneous (SC) | Rescue from Bungarus caeruleus and B. candidus venom | [9] | |
| Rat | Varespladib | 4 - 8 mg/kg | Intravenous (IV) | Rescue from lethal doses of Micrurus fulvius venom | [2][8][10] |
| Varespladib | 1.5 mg/kg | Intramuscular (IM) immediately followed by Intraperitoneal (IP) | Prevention of Micrurus corallinus venom-induced neurotoxicity | [11] | |
| Pig | Varespladib | 5 mg/kg bolus | Intravenous (IV) | Survival against lethal envenoming | [2] |
| Varespladib-methyl | 2.5 mg/kg every 6h or 1 mg/kg after 24h | Oral (PO) | Survival against lethal envenoming | [2] | |
| Varespladib | 0.03 mg/kg | Intravenous (IV) | Reversal of Oxyuranus scutellatus venom-induced neurotoxicity | [7] | |
| Varespladib-methyl | 0.15 mg/kg | Oral (PO) | Reversal of Oxyuranus scutellatus venom-induced neurotoxicity | [7] |
Key Experimental Protocols
Below are generalized methodologies for key experiments cited in the literature. These should be adapted to your specific research needs and institutional guidelines.
In Vivo Efficacy Study in a Mouse Model of Envenomation
-
Animal Model: CD-1 or similar mouse strain.
-
Acclimatization: House animals in standard conditions with ad libitum access to food and water for at least one week prior to the experiment.
-
Envenomation: Inject a predetermined lethal dose (e.g., LD50) of snake venom subcutaneously into the dorsal region of the mouse.
-
Treatment:
-
Control Groups: Include a vehicle control group receiving the same volume of excipient (e.g., bicarbonate/dextrose solution) instead of Varespladib.[8]
-
Monitoring: Observe animals continuously for a set period (e.g., 24 hours) and record survival times and clinical signs of toxicity.[8][9]
-
Endpoint: The primary endpoint is typically survival. Secondary endpoints can include neurological scoring or measurement of biomarkers of tissue damage.
Pharmacodynamic Study in a Rat Model
-
Animal Model: Sprague-Dawley rats with implanted jugular venous catheters for serial blood sampling.[8]
-
Envenomation: Administer a sublethal or lethal dose of venom intravenously.
-
Treatment: Administer Varespladib (e.g., 8 mg/kg, IV) at a specified time point post-envenomation.[8]
-
Blood Sampling: Collect blood samples at baseline and at various time points post-treatment.
-
Biomarker Analysis: Analyze plasma or serum for sPLA2 activity using a chromogenic assay.[8] Other relevant biomarkers such as creatine kinase for muscle damage or coagulation parameters can also be assessed.[2]
-
Data Analysis: Plot the change in biomarker levels over time to assess the pharmacodynamic effect of Varespladib.
References
- 1. Varespladib - Wikipedia [en.wikipedia.org]
- 2. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Snake Venom PLA2, a Promising Target for Broad-Spectrum Antivenom Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Varespladib Inhibits the Phospholipase A2 and Coagulopathic Activities of Venom Components from Hemotoxic Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ophirex varespladib — Ophirex | Lifesaving Antidotes [ophirex.com]
- 7. mdpi.com [mdpi.com]
- 8. ycmd.yale.edu [ycmd.yale.edu]
- 9. Varespladib (LY315920) rescued mice from fatal neurotoxicity caused by venoms of five major Asiatic kraits (Bungarus spp.) in an experimental envenoming and rescue model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vivo treatment with varespladib, a phospholipase A2 inhibitor, prevents the peripheral neurotoxicity and systemic disorders induced by Micrurus corallinus (coral snake) venom in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing potential off-target effects of Varespladib in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Varespladib. The information is designed to help address potential off-target effects and other common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Varespladib?
A1: Varespladib is a potent inhibitor of secretory phospholipase A2 (sPLA2) enzymes, specifically targeting isoforms IIa, V, and X.[1][2] By blocking sPLA2, Varespladib disrupts the initial step of the arachidonic acid pathway, which is crucial for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[3] In the context of snakebite envenoming, it directly inhibits the enzymatic activity of sPLA2 toxins found in snake venom.[2][4]
Q2: My experimental results with Varespladib are inconsistent. What could be the cause?
A2: Inconsistent results can arise from several factors. Firstly, ensure the stability and proper storage of your Varespladib stock solution. Secondly, the specific sPLA2 isoforms present in your experimental model are critical; Varespladib has varying potency against different isoforms. Finally, consider the possibility of off-target effects or compensatory mechanisms being activated in your system.
Q3: I am observing unexpected cell death in my Varespladib-treated cultures. Is this a known effect?
A3: While Varespladib is generally considered to have a good safety profile in acute use, unexpected cytotoxicity could be an off-target effect.[4] It is crucial to include proper controls, such as a vehicle-only control and a positive control for cytotoxicity. Consider performing a dose-response curve to determine if the observed cell death is concentration-dependent.
Q4: Can Varespladib affect signaling pathways other than the arachidonic acid pathway?
A4: Yes, it is possible. Some sPLA2 inhibitors have been shown to interfere with the binding of sPLA2 to its M-type receptor, which can modulate cellular signaling independently of the enzymatic activity.[5][6] This represents a potential off-target effect that could influence experimental outcomes.
Troubleshooting Guide
Issue 1: Distinguishing On-Target vs. Off-Target Effects
A common challenge is to ensure that the observed biological effect is a direct result of sPLA2 inhibition and not an unforeseen off-target activity.
Recommended Experimental Protocol: Rescue Experiment
-
Hypothesis: If the observed effect of Varespladib is due to sPLA2 inhibition, then supplementing the system with the downstream product of sPLA2 activity (e.g., arachidonic acid) should rescue the phenotype.
-
Methodology:
-
Treat your cells or animal model with Varespladib at the desired concentration.
-
In a parallel group, co-administer Varespladib with arachidonic acid.
-
Include control groups for Varespladib alone, arachidonic acid alone, and vehicle.
-
Assess the biological endpoint of interest. A reversal of the Varespladib-induced effect by arachidonic acid supplementation would strongly suggest an on-target mechanism.
-
Logical Workflow for On-Target Effect Verification
Caption: Workflow to determine if an observed effect of Varespladib is on-target.
Issue 2: Potential for Non-Specific Inhibition
Given that Varespladib can inhibit multiple sPLA2 isoforms, it is important to consider if the observed effect is due to the inhibition of a specific isoform or a broader spectrum of sPLA2s.
Recommended Experimental Protocol: Use of Isoform-Specific Tools
-
Hypothesis: The observed effect is mediated by a specific sPLA2 isoform (e.g., sPLA2-IIa).
-
Methodology:
-
If available, use siRNA or shRNA to specifically knock down the expression of the sPLA2 isoform of interest.
-
Compare the phenotype of the knockdown with the phenotype observed with Varespladib treatment.
-
If the knockdown recapitulates the Varespladib effect, it suggests that the inhibition of that specific isoform is responsible.
-
Conversely, overexpressing the specific sPLA2 isoform might counteract the effect of Varespladib.
-
Issue 3: Addressing Potential Cardiovascular Off-Target Effects
In a clinical trial for acute coronary syndrome (VISTA-16), Varespladib was associated with potential adverse cardiovascular outcomes.[7] While this may not be relevant for all in vitro or in vivo models, it is a critical consideration for translational research.
Recommended Monitoring in Pre-clinical Animal Models:
-
Cardiovascular Function: In animal studies, particularly long-term experiments, monitor cardiovascular parameters such as heart rate, blood pressure, and electrocardiogram (ECG).
-
Biomarkers: Measure relevant cardiac biomarkers in plasma or serum, such as troponins and creatine kinase-MB (CK-MB), at baseline and throughout the study.
Quantitative Data Summary
The following table summarizes the inhibitory potency of Varespladib against various sPLA2 enzymes.
| Target Enzyme/Venom | IC50 (µM) | Reference |
| Human sPLA2-IIa | 0.009 | [1] |
| Bee Venom sPLA2 | No significant activity | [8][9] |
| Micrurus fulvius (Coral Snake) Venom | Potent (nanomolar/picomolar range) | [8] |
| Vipera berus (Common European Adder) Venom | Potent (nanomolar/picomolar range) | [8] |
| 28 Medically Important Snake Venoms | Nanomolar to picomolar range | [8] |
Signaling Pathway Diagram
Varespladib acts at the initial step of the arachidonic acid pathway.
Caption: Varespladib's mechanism of action in the arachidonic acid pathway.
References
- 1. Varespladib - Wikipedia [en.wikipedia.org]
- 2. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Varespladib methyl - Molecule of the Month - November 2023 - JSMol version [chm.bris.ac.uk]
- 4. Ophirex varespladib — Ophirex | Lifesaving Antidotes [ophirex.com]
- 5. Secreted phospholipase A2 inhibitors are also potent blockers of binding to the M-type receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. ycmd.yale.edu [ycmd.yale.edu]
- 9. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Varespladib
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the development of oral formulations for Varespladib. The information is curated to assist in overcoming bioavailability hurdles and ensuring consistent, reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Varespladib shows poor aqueous solubility. What is the recommended strategy to improve its oral bioavailability?
A1: Varespladib is characterized as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low solubility and high permeability. For such compounds, the primary strategy to enhance oral bioavailability is to use its orally bioavailable methyl ester prodrug, Varespladib-methyl (also known as LY333013).[1][2][3][4][5] This prodrug is metabolized to the active Varespladib after absorption. Clinical trials have utilized Varespladib-methyl in oral tablet formulations.[2]
Q2: I am observing inconsistent dissolution profiles for my Varespladib-methyl tablet formulation. What could be the cause?
A2: Inconsistent dissolution for a BCS Class II drug like Varespladib can stem from several factors. Firstly, the solid-state properties of the Varespladib-methyl active pharmaceutical ingredient (API), such as particle size and crystallinity, can significantly impact dissolution. Ensure these properties are well-characterized and controlled between batches. Secondly, the choice and concentration of excipients are critical. For instance, the use of surfactants and polymers can aid in wetting and preventing precipitation of the drug upon release. Finally, the manufacturing process, particularly the compression force for tablets, can affect the tablet's disintegration and subsequent drug release.
Q3: What are some suitable starting points for selecting excipients for a Varespladib-methyl oral formulation?
A3: For poorly soluble drugs like Varespladib, excipients that enhance solubility and dissolution are key. Consider incorporating solubilizing agents such as polyethylene glycols (PEGs) and surfactants like Polysorbate 80.[6] These have been used in formulations of other poorly soluble drugs to create solid dispersions or self-emulsifying drug delivery systems (SEDDS). Additionally, standard fillers, binders, and disintegrants will be necessary for solid dosage forms. It is crucial to conduct compatibility studies to ensure that the chosen excipients do not degrade Varespladib-methyl.
Q4: Are there any established analytical methods for the quantification of Varespladib in oral dosage forms?
Troubleshooting Guides
Problem: Low Oral Bioavailability in Preclinical Animal Models
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Dissolution in GI Fluids | 1. Particle Size Reduction: Micronize the Varespladib-methyl API to increase the surface area for dissolution. 2. Formulation Strategy: Explore enabling formulations such as amorphous solid dispersions with polymers (e.g., PVP, HPMC) or lipid-based formulations (e.g., SEDDS) using excipients like PEGs and Polysorbate 80.[6] |
| Precipitation of the Drug in the GI Tract | 1. Inclusion of Precipitation Inhibitors: Incorporate polymers like HPMC or PVP in the formulation to maintain a supersaturated state of the drug in the gastrointestinal fluids. |
| First-Pass Metabolism | 1. Prodrug Approach: The use of Varespladib-methyl is the primary strategy to mitigate first-pass metabolism of Varespladib. Ensure the prodrug is stable in the formulation and releases Varespladib efficiently in vivo. |
| Food Effects | 1. Fasted vs. Fed Studies: Conduct bioavailability studies in both fasted and fed animal models to assess the impact of food on drug absorption. Lipid-based formulations can sometimes show enhanced absorption in the presence of food. |
Problem: High Variability in In Vitro Dissolution Testing
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Wetting of the Drug Substance | 1. Incorporate Surfactants: Add a suitable surfactant (e.g., Sodium Lauryl Sulfate, Polysorbate 80) to the dissolution medium to improve the wetting of the hydrophobic drug particles. |
| Coning Effect in USP Apparatus 2 (Paddle) | 1. Optimize Agitation Speed: For BCS Class II drugs, paddle speeds of 50 or 75 rpm are common.[7] Experiment within this range to find the optimal speed that minimizes coning. 2. Use of Sinkers: If the dosage form (e.g., capsule) floats, use a suitable sinker to ensure it remains at the bottom of the vessel. |
| Inappropriate Dissolution Medium | 1. pH-Solubility Profile: Determine the pH-solubility profile of Varespladib-methyl and select a dissolution medium with a pH that provides sink conditions, if possible. For BCS Class II drugs, testing in multiple media (e.g., pH 1.2, 4.5, and 6.8) is recommended to understand the formulation's behavior throughout the GI tract.[7] |
| Dosage Form Integrity | 1. Hardness and Disintegration: For tablets, ensure that hardness and disintegration times are within a narrow, controlled range to minimize variability in the onset of dissolution. |
Data Presentation
Table 1: Physicochemical Properties of Varespladib and Varespladib-methyl
| Property | Varespladib | Varespladib-methyl |
| Molecular Formula | C₂₁H₂₀N₂O₅ | C₂₂H₂₂N₂O₅ |
| Molecular Weight | 380.39 g/mol | 394.42 g/mol |
| Predicted pKa | 3.12 ± 0.40 | Not Available |
| Aqueous Solubility | Insoluble | Not Available |
| Solubility in Organic Solvents | DMSO (>8.175 mg/mL), Methanol (Slightly) | DMSO (>100 mg/mL) |
Data compiled from publicly available sources.
Table 2: Example Solvent Systems for Preclinical Formulations of Varespladib-methyl
| Solvent System | Achieved Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | [8] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [8] |
Experimental Protocols
Protocol 1: Excipient Compatibility Study
-
Objective: To assess the compatibility of Varespladib-methyl with selected excipients under accelerated stability conditions.
-
Materials:
-
Varespladib-methyl API
-
Selected excipients (e.g., microcrystalline cellulose, lactose, HPMC, croscarmellose sodium, magnesium stearate)
-
Glass vials
-
-
Procedure:
-
Prepare binary mixtures of Varespladib-methyl and each excipient, typically in a 1:1 ratio.
-
Transfer the mixtures into separate glass vials.
-
Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 2 and 4 weeks).
-
At each time point, visually inspect the samples for any physical changes (e.g., color change, clumping).
-
Analyze the samples using a validated HPLC method to quantify the amount of Varespladib-methyl remaining and to detect the presence of any degradation products.
-
A significant decrease in the assay of Varespladib-methyl or the appearance of new degradation peaks indicates a potential incompatibility.
-
Protocol 2: Development of a Dissolution Method for Varespladib-methyl Capsules
-
Objective: To develop a discriminating dissolution method for Varespladib-methyl capsules.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a buffered solution (e.g., pH 6.8 phosphate buffer) containing a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to ensure sink conditions. The medium should be de-aerated before use.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 75 rpm.
-
Sampling Times: 10, 15, 20, 30, 45, and 60 minutes.
-
Sample Analysis:
-
Withdraw an aliquot of the dissolution medium at each time point.
-
Filter the sample promptly through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the filtrate using a validated HPLC method to determine the concentration of Varespladib-methyl.
-
Calculate the percentage of drug dissolved at each time point.
-
Visualizations
Caption: Experimental workflow for developing an oral formulation of Varespladib.
Caption: Troubleshooting decision tree for low oral bioavailability of Varespladib.
References
- 1. researchgate.net [researchgate.net]
- 2. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes [mdpi.com]
- 3. Varespladib Methyl (LY333013) - Chemietek [chemietek.com]
- 4. Varespladib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Varespladib - Wikipedia [en.wikipedia.org]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. fda.gov [fda.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Welcome to the Varespladib Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges and mitigating adverse effects during in vivo animal studies with Varespladib.
Frequently Asked Questions (FAQs)
Q1: What is the general safety profile of Varespladib in animal studies?
A1: Based on numerous preclinical studies, Varespladib is generally well-tolerated in various animal models, including mice, rats, pigs, and dogs.[1] When administered alone at therapeutic doses for snakebite envenomation, it has shown no overt signs of toxicity.[2][3] Its safety has also been established in extensive human clinical trials for other indications, with over 4,600 subjects demonstrating a safety profile comparable to placebo.
Q2: Can Varespladib cause liver damage in animals?
A2: There is no direct evidence to suggest that Varespladib is hepatotoxic. In human clinical trials, a "modest transient increase in liver enzymes" was observed in a small percentage of subjects.[4] However, a 2024 study on mice with Naja atra venom-induced acute liver injury (ALI) demonstrated that Varespladib actually had a protective effect, mitigating liver damage by suppressing excessive mitophagy.[5] Researchers should still consider baseline and periodic liver function monitoring as part of a comprehensive safety assessment, especially in long-term studies or when using high doses.
Q3: Are there any known species-specific adverse effects of Varespladib?
A3: Yes, one notable species-specific effect has been reported. A case series involving dogs treated for coral snake envenomation described hypersalivation during a continuous rate infusion (CRI) of Varespladib. This was effectively managed with the administration of ondansetron, an antiemetic.[6] Researchers working with canine models should be aware of this potential side effect.
Q4: What is the mechanism of action of Varespladib?
A4: Varespladib is a potent and broad-spectrum inhibitor of secretory phospholipase A2 (sPLA2) enzymes.[1][4] Specifically, it targets sPLA2 isoforms IIa, V, and X.[7] In the context of snakebite envenomation, sPLA2s are key toxins responsible for a range of pathologies, including neurotoxicity, myotoxicity, and coagulopathy. Varespladib binds to a conserved hydrophobic groove in the sPLA2 enzyme, blocking its catalytic activity and thereby neutralizing the toxic effects of the venom.[1]
Below is a diagram illustrating the inhibitory action of Varespladib on the sPLA2 pathway.
References
- 1. Ophirex varespladib — Ophirex | Lifesaving Antidotes [ophirex.com]
- 2. ycmd.yale.edu [ycmd.yale.edu]
- 3. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Varespladib mitigates acute liver injury via suppression of excessive mitophagy on Naja atra envenomed mice by inhibiting PLA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. mdpi.com [mdpi.com]
Strategies to enhance the therapeutic efficacy of Varespladib
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Varespladib in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the therapeutic efficacy of Varespladib.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the experimental use of Varespladib.
| Question | Answer |
| Solubility and Preparation | |
| How do I dissolve Varespladib? | Varespladib is soluble in DMSO. For a 76 mg/mL stock solution, warming at 50°C and ultrasonication may be necessary. It is important to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[1] For in vivo studies, Varespladib has been dissolved in DMSO and then diluted in buffers like PBS.[2] |
| My Varespladib solution appears cloudy. What should I do? | Cloudiness indicates incomplete dissolution or precipitation. Ensure you are using high-quality, anhydrous DMSO. You can try warming the solution gently (e.g., in a 50°C water bath) and vortexing or sonicating to aid dissolution.[1] Prepare fresh solutions before each experiment to minimize precipitation. |
| In Vitro Assays | |
| I am observing high background signal in my sPLA2 activity assay. What are the possible causes? | High background can be caused by several factors: 1. Reagent Contamination: Ensure all buffers and reagents are free from microbial or chemical contamination. 2. Substrate Instability: If the substrate is not completely dissolved, it can lead to high background absorbance. 3. Interfering Substances: Samples containing thiols (e.g., DTT, glutathione) can cause high background absorbance. Dialysis of the sample may be necessary to remove small molecule interferents.[3] |
| My IC50 values for Varespladib are inconsistent across experiments. Why? | Inconsistent IC50 values can result from: 1. Variable Enzyme Activity: Ensure the sPLA2 enzyme used has consistent activity between batches. 2. Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate dilutions of Varespladib and addition of reagents. 3. Incubation Times: Adhere strictly to the specified incubation times in your protocol. 4. Solvent Effects: High concentrations of DMSO can affect enzyme activity. Ensure the final DMSO concentration is consistent across all wells and is at a level that does not interfere with the assay. |
| In Vivo Experiments | |
| I am not observing the expected efficacy of Varespladib in my animal model. What could be the reason? | Several factors can influence the in vivo efficacy of Varespladib: 1. Pharmacokinetics: Varespladib has a relatively short half-life. The timing of administration relative to the insult (e.g., venom injection) is critical.[4] Consider the use of its orally bioavailable prodrug, varespladib-methyl, for potentially more sustained plasma concentrations.[5] 2. Dose and Route of Administration: The dose and route of administration (intravenous, intraperitoneal, or oral for the prodrug) will significantly impact bioavailability and efficacy.[1][4] Ensure the chosen dose and route are appropriate for your model. 3. Animal Model Specifics: The pathophysiology of the disease model can influence Varespladib's effectiveness. For instance, in snakebite models, the venom composition and the time to treatment are crucial variables.[6] |
| Are there any known off-target effects of Varespladib? | Varespladib is a selective inhibitor of secretory phospholipase A2 (sPLA2) isoforms, particularly IIa, V, and X.[5][7] While generally well-tolerated in clinical studies for snakebite envenoming, a previous trial in acute coronary syndrome was halted due to a potential for adverse cardiovascular outcomes, suggesting that sPLA2 inhibition in that context might be harmful.[5] Researchers should be mindful of the specific biological context of their experiments. |
Quantitative Data
Varespladib IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) of Varespladib against various sPLA2 enzymes.
| Enzyme Source | sPLA2 Isoform(s) | Assay Type | IC50 | Reference |
| Human | Non-pancreatic sPLA2 | Not specified | 7 nM | [1] |
| Human | Group IIA | Not specified | 9 nM | [6] |
| Human Serum | sPLA2 | Not specified | 6.2 nM | [1][6] |
| Rat Serum | sPLA2 | Not specified | 8.1 nM | [1][6] |
| Rabbit Serum | sPLA2 | Not specified | 5.0 nM | [6] |
| Guinea Pig Serum | sPLA2 | Not specified | 3.2 nM | [6] |
| Vipera berus (Common European Adder) Venom | sPLA2 | Chromogenic | 0.009 µM | [5] |
| 28 Medically Important Snake Venoms | sPLA2 | Chromogenic | Nanomolar to Picomolar range | [8] |
Preclinical and Clinical Efficacy of Varespladib
This table provides an overview of Varespladib's efficacy in various models.
| Indication | Model | Treatment Regimen | Key Findings | Reference |
| Snakebite Envenoming (Micrurus fulvius) | Rat | 8 mg/kg IV Varespladib 5 min post-venom | 100% survival; suppressed venom-induced sPLA2 activity and hemolysis. | [2] |
| Snakebite Envenoming (Notechis scutatus, Bungarus multicinctus, Crotalus durissus terrificus, Oxyuranus scutellatus) | Mouse | 10 mg/kg IV Varespladib or oral Varespladib-methyl post-venom | Abrogated or delayed lethality and reversed paralysis for most venoms. | [4] |
| Snakebite Envenoming (Various species) | Human (Phase 2 Clinical Trial) | Oral varespladib-methyl + standard of care | No significant difference in primary outcome; a promising signal of benefit in patients treated within 5 hours of the bite. | [6][9] |
| Myotoxicity (Bothrops moojeni MjTX-II toxin) | Mouse | 50 µg toxin pre-incubated with 400 µM Varespladib | ~50% reduction in plasma creatine kinase activity. | [10] |
| Atherosclerosis | ApoE-/- Mice | 30 and 90 mg/kg twice daily for 16 weeks | Reduced aortic atherosclerosis by 50%. | [11] |
Experimental Protocols
In Vitro sPLA2 Activity Assay (Colorimetric)
This protocol is a synthesized method based on descriptions of chromogenic and colorimetric sPLA2 assays.[12][13]
Materials:
-
sPLA2 enzyme (e.g., from snake venom or recombinant human)
-
Varespladib
-
Assay Buffer (e.g., 10 mM Tris-HCl, 10 mM CaCl₂, 100 mM NaCl, pH 8.0)
-
Substrate (e.g., 4-nitro-3-octanoyloxy-benzoic acid or 1,2-dithio analog of diheptanoyl phosphatidylcholine)
-
DMSO (for dissolving Varespladib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Varespladib dilutions: Prepare a stock solution of Varespladib in DMSO. Serially dilute the stock solution in Assay Buffer to achieve the desired final concentrations.
-
Prepare enzyme solution: Dilute the sPLA2 enzyme to the desired concentration in Assay Buffer.
-
Assay setup: In a 96-well plate, add the following to each well:
-
Varespladib dilution or vehicle control (Assay Buffer with the same final concentration of DMSO).
-
sPLA2 enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow Varespladib to bind to the enzyme.
-
Initiate reaction: Add the substrate solution to each well to start the reaction.
-
Measurement: Immediately begin reading the absorbance at the appropriate wavelength (e.g., 425 nm for 4-nitro-3-octanoyloxy-benzoic acid) at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes) at 37°C.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of Varespladib. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Varespladib concentration.
In Vivo Myotoxicity Assay
This protocol is a generalized procedure based on in vivo myotoxicity studies.[9][10]
Materials:
-
CD-1 mice (or other suitable strain)
-
Snake venom or isolated myotoxin
-
Varespladib
-
Phosphate-buffered saline (PBS)
-
Anesthetic
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Creatine kinase (CK) assay kit
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Preparation of Injections:
-
Dissolve the snake venom or myotoxin in PBS to the desired concentration.
-
Prepare the Varespladib solution. For co-injection/pre-incubation studies, mix the venom/toxin with Varespladib and incubate at room temperature for 15-30 minutes. For rescue studies, prepare the Varespladib solution for administration at a separate site or at a later time point.
-
-
Injection:
-
Anesthetize the mice.
-
Inject a defined volume (e.g., 50-100 µL) of the venom/toxin solution intramuscularly into the gastrocnemius muscle of one hind limb. The contralateral limb can be injected with PBS as a control.
-
For rescue experiments, administer Varespladib (e.g., via intravenous or intraperitoneal injection) at the specified time post-envenomation.
-
-
Blood Collection: At a predetermined time point (e.g., 3 hours) after injection, collect blood samples via a suitable method (e.g., retro-orbital sinus puncture) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Creatine Kinase Assay: Measure the CK activity in the plasma samples using a commercial CK assay kit according to the manufacturer's instructions.
-
Data Analysis: Compare the plasma CK levels between the different treatment groups (venom/toxin alone, venom/toxin + Varespladib, PBS control). A significant reduction in CK levels in the Varespladib-treated group compared to the venom/toxin-only group indicates inhibition of myotoxicity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Varespladib inhibits sPLA2, blocking arachidonic acid release and downstream inflammatory mediators.
Caption: Varespladib neutralizes sPLA2 toxins in snake venom, mitigating their toxic effects.
Caption: Workflow for evaluating Varespladib's efficacy from in vitro assays to in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. content.abcam.com [content.abcam.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Varespladib - Wikipedia [en.wikipedia.org]
- 8. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for phospholipase A2-like toxin inhibition by the synthetic compound Varespladib (LY315920) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. Frontiers | Action of Varespladib (LY-315920), a Phospholipase A2 Inhibitor, on the Enzymatic, Coagulant and Haemorrhagic Activities of Lachesis muta rhombeata (South-American Bushmaster) Venom [frontiersin.org]
- 13. mdpi.com [mdpi.com]
Varespladib Technical Support Center: A Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Varespladib, with a focus on addressing its instability in long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing Varespladib?
A1: Proper storage is crucial to maintain the stability of Varespladib. For solid Varespladib, storage at -20°C is recommended for long-term stability, where it can be kept for up to three years. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored at -80°C for up to one year to minimize degradation. It is advisable to aliquot stock solutions into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]
Q2: How should I prepare Varespladib working solutions for my experiments?
A2: To prepare a working solution of Varespladib, it is recommended to first create a stock solution in high-quality, anhydrous DMSO. When preparing aqueous working solutions for immediate use, a common method involves a vehicle of polyethylene glycol 300 (PEG300), Tween 80, and sterile water. A suggested protocol is to mix the Varespladib DMSO stock with PEG300, followed by the addition of Tween 80, and finally bringing the solution to the desired volume with sterile water. These aqueous solutions should be prepared fresh and used immediately to ensure potency.[1]
Q3: What are the known stability issues with Varespladib in aqueous solutions?
A3: While specific public data on Varespladib's degradation profile in various aqueous conditions is limited, indole-based compounds can be susceptible to degradation under certain conditions. Potential instability may arise from hydrolysis in acidic or basic environments, oxidation, and photodegradation. For long-term experiments, it is critical to control the pH of the medium and protect the compound from light.
Q4: Are there any known degradation products of Varespladib?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Varespladib activity over time in cell culture | Degradation of Varespladib in the culture medium. | Prepare fresh Varespladib working solutions for each experiment. Minimize the exposure of the compound to light by using amber-colored tubes and plates. Consider replenishing the Varespladib-containing medium at regular intervals for very long-term experiments. |
| Inconsistent experimental results | Instability of Varespladib stock solution due to improper storage. | Ensure stock solutions are stored at -80°C in small aliquots to avoid multiple freeze-thaw cycles. Use fresh, high-quality DMSO for preparing stock solutions, as moisture can accelerate degradation. |
| Precipitation of Varespladib in aqueous solution | Poor solubility at the working concentration or in the chosen buffer. | Ensure the final concentration of DMSO in the aqueous solution is sufficient to maintain solubility, but still compatible with your experimental system. The use of solubilizing agents like PEG300 and Tween 80 in the vehicle can improve solubility.[1] |
| Unexpected peaks in HPLC analysis | Presence of degradation products. | Develop and validate a stability-indicating HPLC method to separate Varespladib from its potential degradation products. Perform forced degradation studies to identify potential degradants and confirm the specificity of your analytical method. |
Quantitative Stability Data
Disclaimer: The following data is a hypothetical representation of Varespladib stability based on general knowledge of indole-containing compounds and is intended for illustrative purposes due to the lack of publicly available, specific stability data for Varespladib.
Table 1: Hypothetical Stability of Varespladib in Aqueous Solution at Different pH and Temperatures (Remaining % of Initial Concentration after 72 hours)
| pH | 4°C | 25°C (Room Temperature) | 37°C |
| 4.0 | 98% | 95% | 90% |
| 7.4 | 95% | 88% | 80% |
| 9.0 | 85% | 75% | 60% |
Table 2: Hypothetical Photostability of Varespladib in Aqueous Solution (pH 7.4) at 25°C
| Exposure Time (hours) | Protected from Light (% Remaining) | Exposed to Light (% Remaining) |
| 0 | 100% | 100% |
| 24 | 98% | 85% |
| 48 | 96% | 72% |
| 72 | 94% | 60% |
Experimental Protocols
Protocol 1: Forced Degradation Study of Varespladib
This protocol outlines a hypothetical forced degradation study to identify potential degradation products and pathways for Varespladib.
1. Objective: To assess the stability of Varespladib under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
2. Materials:
- Varespladib
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- HPLC-grade water, acetonitrile, and methanol
- Phosphate buffer
- Photostability chamber
- Heating oven
3. Procedure:
-
Acid Hydrolysis: Dissolve Varespladib in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve Varespladib in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve Varespladib in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Store solid Varespladib in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of Varespladib (1 mg/mL in methanol:water 1:1) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
4. Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Hypothetical Stability-Indicating HPLC Method for Varespladib
1. Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating Varespladib from its potential degradation products.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Gradient:
- 0-5 min: 30% B
- 5-20 min: 30% to 90% B
- 20-25 min: 90% B
- 25-26 min: 90% to 30% B
- 26-30 min: 30% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
3. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity should be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent Varespladib peak.
Visualizations
Signaling Pathway
Caption: Varespladib inhibits sPLA2, blocking arachidonic acid release and subsequent inflammation.
Experimental Workflow
Caption: Workflow for managing Varespladib instability in long-term experiments.
References
Optimizing Varespladib treatment duration for chronic disease models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Varespladib in experimental settings. The information is tailored to address specific issues that may be encountered during the design and execution of preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Varespladib?
A1: Varespladib is a potent inhibitor of secretory phospholipase A2 (sPLA2) enzymes, specifically isoforms IIa, V, and X.[1] By blocking sPLA2, Varespladib disrupts the initial step of the arachidonic acid pathway, which is critical for the production of pro-inflammatory mediators. This inhibitory action makes it a subject of interest for various inflammatory conditions.[1][2]
Q2: Is there established guidance on optimizing Varespladib treatment duration for chronic disease models?
A2: There is limited specific guidance on the long-term optimization of Varespladib for chronic disease models. Clinical trials for chronic conditions such as rheumatoid arthritis and acute coronary syndrome were halted due to insufficient efficacy, and research has since pivoted to its use in acute conditions like snakebite envenomation.[1][3] However, in some human studies for non-snakebite indications, Varespladib was administered for up to 12 weeks.[2] For chronic disease models, researchers should consider conducting pilot studies with varying treatment durations and monitor relevant biomarkers and clinical signs to determine the optimal therapeutic window.
Q3: What are the common formulations of Varespladib used in research?
A3: Varespladib is the active drug, while Varespladib-methyl is its orally bioavailable prodrug.[1] The choice of formulation depends on the desired route of administration in the experimental model. Varespladib-methyl is suitable for oral administration, whereas Varespladib (often as a sodium salt) can be used for intravenous or subcutaneous injections.[2][4]
Q4: What are typical starting doses for Varespladib in animal models?
A4: Dosing can vary significantly based on the animal model and the indication. In preclinical snakebite envenomation studies, intravenous doses in rats have ranged from 4 mg/kg to 8 mg/kg.[4][5] In a porcine model, a 5 mg/kg intravenous bolus or 2.5 mg/kg oral administration of Varespladib-methyl every 6 hours has been used.[2] For chronic disease models, it is advisable to perform dose-ranging studies to establish the minimum effective dose that achieves the desired therapeutic effect while minimizing potential side effects.
Q5: How should Varespladib be prepared for in vivo and in vitro experiments?
A5: For in vitro experiments, Varespladib and Varespladib-methyl can be dissolved in dimethyl sulfoxide (DMSO).[4] For in vivo studies, Varespladib has been dissolved in a bicarbonate/dextrose solution for intravenous administration.[4] It is crucial to ensure the final concentration of the solvent is compatible with the experimental system and does not cause toxicity.
Troubleshooting Guides
Issue 1: Lack of Efficacy in a Chronic Disease Model
-
Question: We are not observing the expected therapeutic effect of Varespladib in our long-term study. What could be the reason?
-
Answer:
-
Suboptimal Dosing or Duration: The dose and duration may be insufficient for a chronic setting. Consider a dose-escalation study or extending the treatment period.
-
Pharmacokinetics: The pharmacokinetic profile of Varespladib in your specific animal model might differ from published data. It may be necessary to perform pharmacokinetic studies to ensure that therapeutic concentrations are maintained. The half-life of Varespladib in humans is approximately 10 hours, necessitating twice-daily dosing to maintain adequate plasma levels.[6]
-
Disease Model Pathophysiology: The chronic disease model may not be primarily driven by the sPLA2 isoforms that Varespladib inhibits. Confirm the role of sPLA2 in the pathology of your model.
-
Issue 2: Unexpected Toxicity or Adverse Events
-
Question: Our animals are showing signs of toxicity. How can we mitigate this?
-
Answer:
-
Dose Reduction: The administered dose may be too high. A dose-reduction study is recommended to find a balance between efficacy and safety.
-
Route of Administration: The route of administration could be contributing to toxicity. If using intravenous administration, consider switching to oral Varespladib-methyl, which may have a different toxicity profile.
-
Vehicle Toxicity: The vehicle used to dissolve Varespladib could be causing the adverse effects. Run a vehicle-only control group to assess this possibility.
-
Issue 3: Inconsistent Results Between Experiments
-
Question: We are observing high variability in our results across different experimental cohorts. What are the potential causes?
-
Answer:
-
Drug Preparation: Ensure consistent preparation of the Varespladib solution for each experiment. Inconsistent dissolution or stability can lead to variable dosing.
-
Animal Variability: Factors such as age, sex, and health status of the animals can influence the response to treatment. Standardize these variables across all experimental groups.
-
Timing of Administration: The timing of drug administration relative to disease induction or progression can be critical. Maintain a consistent and well-defined dosing schedule.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Varespladib Against Various Snake Venoms
| Venom Source | IC50 (µM) |
| Agkistrodon brevicaudus blomhoffi | 0.008 |
| Bungarus caeruleus | 0.003 |
| Bungarus fasciatus | 0.002 |
| Crotalus adamanteus | 0.004 |
| Crotalus atrox | 0.003 |
| Dendroaspis polylepis | 0.001 |
| Echis carinatus | 0.002 |
Data extracted from chromogenic assays for sPLA2 inhibition.[4]
Table 2: In Vivo Efficacy of Varespladib in Preclinical Models
| Animal Model | Venom | Varespladib Dose | Outcome |
| Rat | Micrurus fulvius | 4 mg/kg or 8 mg/kg IV | Complete rescue from lethal dose |
| Pig | Micrurus fulvius | 5 mg/kg IV bolus | Survival to 120-hour endpoint |
| Mouse | Notechis scutatus | Not specified | Delayed lethality |
| Dog | Micrurus fulvius | 11.9 mg/kg oral loading dose, then 8.89 mg/kg every 12h | Reduced hospitalization time |
This table summarizes outcomes from various snakebite envenomation studies.[2][4][7][8]
Experimental Protocols
Protocol 1: In Vitro sPLA2 Inhibition Assay
-
Materials: Varespladib, DMSO, sPLA2 substrate (e.g., 1,2-bis(heptanoyl) Glycerophosphocholine), snake venom or recombinant sPLA2.
-
Varespladib Preparation: Dissolve Varespladib in DMSO to create a stock solution. Perform serial dilutions to achieve the desired concentration range.
-
Assay Procedure: a. In a 96-well plate, add the sPLA2 substrate. b. Add the snake venom or recombinant sPLA2 at a concentration that yields high enzymatic activity. c. Add the various dilutions of Varespladib to the wells. d. Incubate at room temperature and measure the enzymatic activity using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of sPLA2 inhibition against the log concentration of Varespladib.
Protocol 2: In Vivo Efficacy Study in a Rodent Model (Adapted from Snakebite Models)
-
Animal Model: Select a suitable rodent model for your chronic disease of interest.
-
Groups:
-
Vehicle control
-
Disease model + vehicle
-
Disease model + Varespladib (multiple dose groups if performing dose-ranging)
-
-
Varespladib Preparation: Prepare Varespladib in a biocompatible vehicle (e.g., bicarbonate/dextrose for IV).
-
Administration: Administer Varespladib or vehicle according to the planned treatment duration and frequency (e.g., daily, twice daily).
-
Monitoring:
-
Regularly monitor animal health, body weight, and clinical signs of the disease.
-
Collect blood samples at predetermined time points to measure relevant biomarkers and for pharmacokinetic analysis.
-
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues for histological and molecular analysis to assess disease progression and treatment efficacy.
Visualizations
References
- 1. Varespladib - Wikipedia [en.wikipedia.org]
- 2. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ycmd.yale.edu [ycmd.yale.edu]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. avmajournals.avma.org [avmajournals.avma.org]
Validation & Comparative
Varespladib Sodium: A Comparative In Vitro Analysis Against Other sPLA2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Varespladib Sodium with other notable secretory phospholipase A2 (sPLA2) inhibitors, including methyl indoxam and darapladib. The information is compiled from publicly available experimental data to assist researchers in evaluating these compounds for their studies.
Introduction to sPLA2 Inhibition
Secretory phospholipases A2 (sPLA2s) are a family of enzymes that play a crucial role in various physiological and pathological processes, including inflammation, host defense, and cardiovascular disease. These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the release of free fatty acids, such as arachidonic acid, and lysophospholipids. Arachidonic acid is a precursor to a wide range of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. Consequently, the inhibition of sPLA2 activity is a key therapeutic target for a variety of inflammatory conditions.
Varespladib (formerly LY315920) is a potent inhibitor of multiple sPLA2 isoforms, particularly types IIA, V, and X.[1] This guide focuses on its in vitro inhibitory profile compared to other sPLA2 inhibitors.
Comparative In Vitro Inhibitory Activity
The in vitro potency of sPLA2 inhibitors is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against specific sPLA2 isoforms. The following table summarizes the available IC50 data for this compound, methyl indoxam, and darapladib against various sPLA2 enzymes. It is important to note that direct head-to-head comparisons in the same study under identical conditions are limited, and the data presented here is compiled from various sources.
| Inhibitor | Target sPLA2 Isoform | Reported IC50 | Reference |
| This compound | Human sPLA2-IIA | 6.2 nM | [2] |
| Human sPLA2-V | Inhibits | [2] | |
| Human sPLA2-X | Inhibits | [2] | |
| Snake Venom sPLA2s | Nanomolar to picomolar range | [3] | |
| Methyl Indoxam | Human sPLA2-IIA | 6 nM (0.006 µM) | [4] |
| Human Pancreatic sPLA2-IB | ~6 µM | [4] | |
| Human Pla2g1b | 1.12 µM | [5] | |
| Mouse Pla2g1b | 0.59 µM | [5] | |
| Darapladib | Lipoprotein-associated PLA2 (Lp-PLA2) | 0.25 - 0.27 nM | [2][6] |
| Human sPLA2-IIA | <10% inhibition at 1 µM | ||
| Human sPLA2-V | <10% inhibition at 1 µM | ||
| Human sPLA2-X | <10% inhibition at 1 µM |
Key Observations:
-
This compound demonstrates potent, non-selective inhibition of the key pro-inflammatory sPLA2 isoforms IIA, V, and X.[2] Its high potency extends to a broad range of snake venom sPLA2s.[3]
-
Methyl Indoxam is also a potent inhibitor of sPLA2-IIA, with an IC50 value comparable to that of Varespladib.[4] It is described as a general sPLA2 inhibitor.[5]
-
Darapladib is a highly potent and selective inhibitor of Lp-PLA2, a distinct type of phospholipase A2.[2][6] It exhibits very weak activity against the classical secretory PLA2 isoforms IIA, V, and X, highlighting its different target profile.
Experimental Protocols
The determination of sPLA2 inhibitory activity in vitro is commonly performed using chromogenic or fluorometric assays. Below are generalized methodologies for these key experiments.
Chromogenic sPLA2 Inhibition Assay
This assay measures the enzymatic activity of sPLA2 through a color change produced by the hydrolysis of a chromogenic substrate.
Principle: The substrate, such as 4-nitro-3-(octanoyloxy)benzoic acid (NOBA) or 1,2-dithio analog of diheptanoyl phosphatidylcholine, releases a chromophore upon cleavage by sPLA2. The increase in absorbance of this chromophore is monitored over time to determine the enzyme's activity. The presence of an inhibitor will reduce the rate of this color change.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., Tris-HCl) at the optimal pH for the specific sPLA2 isoform being tested. This buffer should contain necessary cofactors, such as Ca2+.
-
Dissolve the chromogenic sPLA2 substrate in an appropriate solvent (e.g., acetonitrile).
-
Prepare stock solutions of the sPLA2 enzyme and the test inhibitors (Varespladib, etc.) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the test inhibitor at various concentrations to the designated wells. Control wells should receive the solvent vehicle.
-
Add the sPLA2 enzyme solution to all wells except for the blank controls.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 425 nm for NOBA) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Fluorometric sPLA2 Inhibition Assay
This assay utilizes a phospholipid substrate labeled with a fluorescent reporter group to measure sPLA2 activity.
Principle: A phospholipid substrate is synthesized with a fluorophore and a quencher molecule attached. In the intact substrate, the fluorescence is quenched. Upon hydrolysis by sPLA2, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer similar to the chromogenic assay, containing buffer, salts, and Ca2+.
-
Prepare a liposome solution containing the fluorescently labeled phospholipid substrate.
-
Prepare stock solutions of the sPLA2 enzyme and test inhibitors.
-
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer.
-
Add the test inhibitors at varying concentrations.
-
Add the sPLA2 enzyme to all wells except the blanks.
-
Pre-incubate the plate to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding the fluorescent substrate liposome solution.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the reaction rate from the change in fluorescence intensity over time.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the general sPLA2 signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: General sPLA2 signaling pathway leading to inflammation.
Caption: In vitro sPLA2 inhibitor screening workflow.
References
- 1. Highly Specific and Broadly Potent Inhibitors of Mammalian Secreted Phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing Phospholipase A2 with Fluorescent Phospholipid Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The phospholipase A2 inhibitor methyl indoxam suppresses diet-induced obesity and glucose intolerance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Varespladib: A Comparative Guide to its Anti-inflammatory Effects in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Varespladib, a potent inhibitor of secretory phospholipase A2 (sPLA2), in various cell lines. While extensively studied for its efficacy against snake venom, this document focuses on its broader anti-inflammatory potential by comparing its mechanism and effects with other relevant compounds in established in vitro models of inflammation.
Executive Summary
Varespladib is a selective inhibitor of Group IIA, V, and X secretory phospholipase A2 (sPLA2) enzymes, which are key initiators of the arachidonic acid inflammatory cascade.[1] By blocking sPLA2, Varespladib effectively prevents the release of arachidonic acid from cell membranes, a critical step in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. This mechanism provides a strong rationale for its use as a broad-spectrum anti-inflammatory agent.
This guide presents available data on Varespladib and compares it with other sPLA2 inhibitors and the corticosteroid Dexamethasone. While direct comparative studies of Varespladib in common cell line models of inflammation are limited in publicly available literature, this guide synthesizes existing information to provide a framework for its evaluation.
Mechanism of Action: Targeting the Inflammatory Cascade at its Source
Varespladib's primary anti-inflammatory effect stems from its direct inhibition of sPLA2 enzymes. These enzymes are responsible for hydrolyzing phospholipids at the sn-2 position, releasing arachidonic acid. This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These eicosanoids are potent mediators of inflammation, contributing to processes such as vasodilation, increased vascular permeability, pain, and fever. By inhibiting sPLA2, Varespladib effectively cuts off the supply of the precursor molecule for these inflammatory signaling pathways.
Comparative Efficacy of sPLA2 Inhibition
Varespladib has demonstrated high potency in inhibiting human sPLA2-IIA, with reported IC50 values in the low nanomolar range (9-14 nM).[2] This positions it as a highly effective inhibitor of this key inflammatory enzyme. The following table provides a comparison of the in vitro inhibitory activity of Varespladib and other sPLA2 inhibitors against human Group IIA sPLA2 (sPLA2-IIA).
| Compound | Target | IC50 (nM) | Reference |
| Varespladib (LY315920) | Human sPLA2-IIA | 9 - 14 | [2] |
| S-3319 | Human sPLA2-IIA | 29 | [2] |
| LY311727 | Human sPLA2-IIA | - | [2] |
| GK241 | Human sPLA2-IIA | 143 | [3] |
Note: A direct IC50 value for LY311727 was not specified in the provided context, but it is noted as having high affinity.
Anti-inflammatory Effects in Cellular Models
While specific data on Varespladib's effects on inflammatory cytokine production in common cell lines like RAW 264.7 (murine macrophage-like) or THP-1 (human monocytic) is not widely available in the public domain, its mechanism of action strongly suggests it would inhibit the production of downstream inflammatory mediators. For comparative purposes, data for the well-characterized anti-inflammatory drug Dexamethasone in RAW 264.7 cells is presented below.
Dexamethasone: A Corticosteroid Comparator
Dexamethasone is a potent corticosteroid with broad anti-inflammatory effects. It acts through multiple mechanisms, including the inhibition of NF-κB and the induction of anti-inflammatory proteins. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Dexamethasone has been shown to inhibit the production of key inflammatory mediators.
| Cell Line | Stimulant | Compound | Effect | IC50 / Concentration | Reference |
| RAW 264.7 | LPS | Dexamethasone | Inhibition of Nitric Oxide (NO) production | - | |
| RAW 264.7 | LPS | Dexamethasone | Inhibition of Prostaglandin E2 (PGE2) production | - | |
| RAW 264.7 | HMGB1 | Dexamethasone | Inhibition of TNF-α production | 3 µM | [4] |
Note: Specific IC50 values for Dexamethasone's inhibition of NO and PGE2 were not consistently reported across the search results.
Based on its mechanism, Varespladib would be expected to potently inhibit the production of prostaglandins (like PGE2) in LPS-stimulated macrophages. Its effect on cytokines like TNF-α and IL-6, which are primarily regulated by transcription factors like NF-κB, would be indirect and likely less pronounced than that of Dexamethasone.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to assess anti-inflammatory activity.
sPLA2 Inhibition Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of sPLA2.
-
Enzyme and Substrate Preparation : Recombinant human sPLA2-IIA is used as the enzyme source. A fluorescently labeled phospholipid substrate is prepared in an appropriate assay buffer.
-
Inhibitor Incubation : Varespladib or other test compounds are pre-incubated with the sPLA2 enzyme in the assay buffer for a specified period to allow for binding.
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of the phospholipid substrate.
-
Signal Detection : The hydrolysis of the fluorescent substrate by sPLA2 results in an increase in fluorescence intensity, which is monitored over time using a fluorescence plate reader.
-
Data Analysis : The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence signal. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are calculated by fitting the dose-response data to a suitable model.
LPS-Induced Inflammatory Response in RAW 264.7 Macrophages
This cell-based assay is a standard model for evaluating the anti-inflammatory effects of compounds on macrophage activation.
-
Cell Culture : RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they reach the desired confluence.
-
Cell Seeding : Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are pre-treated with various concentrations of Varespladib, Dexamethasone, or other test compounds for a specified duration (e.g., 1 hour).
-
Inflammatory Stimulation : Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation : The cells are incubated for a period sufficient to induce the production of inflammatory mediators (e.g., 24 hours).
-
Measurement of Inflammatory Mediators :
-
Nitric Oxide (NO) : The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2) : The level of PGE2 in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Cytokines (TNF-α, IL-6) : The concentrations of TNF-α and IL-6 in the supernatant are measured by ELISA.
-
-
Data Analysis : The inhibition of the production of each inflammatory mediator is calculated relative to the LPS-stimulated control. IC50 values are determined from the dose-response curves.
References
- 1. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Varespladib: A Cross-Species Comparative Guide to Efficacy
For Researchers, Scientists, and Drug Development Professionals
Varespladib, a potent inhibitor of secretory phospholipase A2 (sPLA2), has garnered significant attention for its therapeutic potential, particularly as a broad-spectrum antidote for snakebite envenomation.[1][2][3] This guide provides a comprehensive cross-species comparison of Varespladib's efficacy, supported by experimental data and detailed methodologies, to inform further research and development.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of Varespladib across various species and against a range of snake venoms.
Table 1: In Vitro Inhibition of sPLA2 Activity (IC50)
| Species/Venom Source | IC50 | Assay Type | Reference |
| Human (serum sPLA2) | 6.2 nM | Chromogenic Assay | [4][5] |
| Rat (serum sPLA2) | 8.1 nM | Chromogenic Assay | [4][5] |
| Rabbit (serum sPLA2) | 5.0 nM | Chromogenic Assay | [4][5] |
| Guinea Pig (serum sPLA2) | 3.2 nM | Chromogenic Assay | [4][5] |
| Deinagkistrodon acutus (Viperid) | 3.7 µg/µL | Egg Yolk Lecithin Digestion | [6] |
| Agkistrodon halys (Viperid) | 1.6 µg/µL | Egg Yolk Lecithin Digestion | [6] |
| Naja atra (Elapid) | 63 µg/µL | Egg Yolk Lecithin Digestion | [6] |
| Bungarus multicinctus (Elapid) | 3.2 µg/µL | Egg Yolk Lecithin Digestion | [6] |
| Micrurus fulvius (Eastern Coral Snake) | Potent (nM to pM range) | Chromogenic Assay | [7] |
| Vipera berus (Common European Adder) | Potent (nM to pM range) | Chromogenic Assay | [7] |
| Various Viper and Elapid Venoms | Potent (nM to sub-nM range) | Chromogenic Assay | [8][9] |
Table 2: In Vivo Efficacy Against Snake Venom (ED50)
| Venom Source | Animal Model | ED50 | Endpoint | Reference |
| Deinagkistrodon acutus | Mouse | 1.14 µg/g | Survival | [6] |
| Agkistrodon halys | Mouse | 0.45 µg/g | Survival | [6] |
| Bungarus multicinctus | Mouse | ~15-22 fold higher than Viperids | Survival | [6] |
| Naja atra | Mouse | ~15-22 fold higher than Viperids | Survival | [6] |
Mechanism of Action: Targeting the sPLA2 Pathway
Varespladib functions as a potent inhibitor of secretory phospholipase A2 (sPLA2), an enzyme crucial in the inflammatory cascade and a primary toxic component in the majority of snake venoms.[1][3] By binding to sPLA2, Varespladib blocks the initiation of the arachidonic acid pathway, thereby preventing the production of downstream inflammatory mediators.[1] In the context of snakebite envenomation, it directly neutralizes the enzymatic activity of sPLA2 toxins, which are responsible for a range of pathologies including myotoxicity, hemorrhage, and neurotoxicity.[2][3]
Caption: Varespladib's mechanism of action targeting sPLA2.
Experimental Protocols
In Vitro sPLA2 Inhibition Assay (Chromogenic)
This assay quantifies the ability of Varespladib to inhibit the enzymatic activity of sPLA2.
-
Reagents and Materials: Purified sPLA2 from the species of interest or snake venom, a chromogenic substrate (e.g., a lecithin analog), assay buffer, Varespladib stock solution, and a microplate reader.
-
Procedure:
-
A solution containing the sPLA2 enzyme is pre-incubated with varying concentrations of Varespladib for a defined period.
-
The chromogenic substrate is added to the wells.
-
As sPLA2 hydrolyzes the substrate, a colored product is released.
-
The rate of color change is measured over time using a microplate reader at a specific wavelength.
-
-
Data Analysis: The percentage of sPLA2 inhibition is calculated for each Varespladib concentration relative to a control without the inhibitor. The IC50 value, the concentration of Varespladib that causes 50% inhibition, is then determined by fitting the data to a dose-response curve.
Caption: Workflow for in vitro sPLA2 inhibition assay.
In Vivo Lethality and ED50 Determination in Mice
This protocol assesses the in vivo efficacy of Varespladib in preventing lethality from snake venom.
-
Animals: Standardized laboratory mice (e.g., CD-1 or C57BL/6), housed under controlled conditions.
-
Venom and Drug Preparation: Lyophilized snake venom is reconstituted to a known concentration. The lethal dose 50 (LD50) of the venom is predetermined. Varespladib is formulated in a suitable vehicle for administration (e.g., intraperitoneal or subcutaneous injection).
-
Procedure:
-
Groups of mice are challenged with a lethal dose of snake venom (typically 2-4 times the LD50).
-
Varespladib is administered at various doses, either before (pre-treatment), at the same time as, or after (rescue) the venom injection.
-
A control group receives venom and the vehicle without Varespladib.
-
The survival of the mice is monitored over a set period (e.g., 24 or 48 hours).
-
-
Data Analysis: The percentage of surviving mice at each Varespladib dose is recorded. The ED50, the effective dose that protects 50% of the animals from lethality, is calculated using statistical methods such as probit analysis.
Cross-Species Efficacy Logic
The broad-spectrum efficacy of Varespladib stems from the conserved nature of the sPLA2 active site across different species, including mammals and a wide array of venomous snakes.
Caption: Logical basis for Varespladib's cross-species efficacy.
Conclusion
The available data strongly supports the potent and broad-spectrum efficacy of Varespladib as an sPLA2 inhibitor across multiple species. Its ability to neutralize the enzymatic activity of sPLA2 from both mammalian and diverse snake venom sources highlights its significant therapeutic potential. Further research, including ongoing clinical trials such as the BRAVO study, will continue to elucidate its clinical utility in treating snakebite envenomation.[10][11]
References
- 1. Varespladib - Wikipedia [en.wikipedia.org]
- 2. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ophirex varespladib — Ophirex | Lifesaving Antidotes [ophirex.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Exploration of the Inhibitory Potential of Varespladib for Snakebite Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ycmd.yale.edu [ycmd.yale.edu]
- 8. The BRAVO Clinical Study Protocol: Oral Varespladib for Inhibition of Secretory Phospholipase A2 in the Treatment of Snakebite Envenoming [mdpi.com]
- 9. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The BRAVO Clinical Study Protocol: Oral Varespladib for Inhibition of Secretory Phospholipase A2 in the Treatment of Snakebite Envenoming - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Varespladib: A Broad-Spectrum Inhibitor of Snake Venom Phospholipase A₂
A Comparative Analysis of its Efficacy Against Diverse Snake Venoms
Varespladib, a potent inhibitor of secretory phospholipase A₂ (sPLA₂), has emerged as a promising broad-spectrum therapeutic candidate for snakebite envenoming. This guide provides a comparative analysis of Varespladib's efficacy against a range of snake venoms, supported by experimental data from preclinical studies. The information is intended for researchers, scientists, and drug development professionals in the field of toxinology and emergency medicine.
Secretory PLA₂ enzymes are a near-ubiquitous and critically important component of snake venoms, contributing significantly to their toxicity.[1][2] These enzymes are major drivers of venom-induced pathologies such as myotoxicity (muscle damage), hemorrhage, and neurotoxicity.[3][4] Varespladib and its orally bioavailable prodrug, varespladib-methyl, have demonstrated high-level inhibition of sPLA₂ at nanomolar and picomolar concentrations against venoms from numerous medically important snakes across six continents.[5]
Mechanism of Action
Varespladib functions by binding to a conserved hydrophobic channel within the sPLA₂ enzyme, a critical site for its catalytic activity.[2][4] This binding action blocks the enzyme's ability to hydrolyze phospholipids at the sn-2 position, a crucial step in the inflammatory cascade and other toxic processes. By inhibiting sPLA₂, Varespladib can mitigate a wide array of venom-induced effects.[4]
Comparative Efficacy of Varespladib
The following tables summarize the in vitro and in vivo efficacy of Varespladib against various snake venoms, as demonstrated in preclinical studies.
Table 1: In Vitro sPLA₂ Inhibition (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) represents the concentration of Varespladib required to inhibit 50% of the sPLA₂ activity of the venom. Lower values indicate higher potency.
| Snake Species | Family | Varespladib IC₅₀ (nM) | Reference |
| Deinagkistrodon acutus | Viperidae | 0.8 | [6] |
| Agkistrodon halys | Viperidae | 1.6 | [6] |
| Bungarus multicinctus | Elapidae | 63 | [6] |
| Naja atra | Elapidae | 22 | [6] |
| Protobothrops mucrosquamatus | Viperidae | 101.3 | [7] |
Table 2: In Vivo Neutralization of Lethality (ED₅₀)
The median effective dose (ED₅₀) is the dose of Varespladib that protects 50% of the test animals from the lethal effects of the venom.
| Snake Species | Family | Varespladib ED₅₀ (µg/g) | Reference |
| Deinagkistrodon acutus | Viperidae | 1.14 | [3] |
| Agkistrodon halys | Viperidae | 0.45 | [3] |
| Bungarus multicinctus | Elapidae | 17.13 | [3] |
| Naja atra | Elapidae | 22.09 | [3] |
As the data indicates, Varespladib demonstrates greater potency against Viperid venoms compared to Elapid venoms in these particular studies.[3] The difference in efficacy is likely attributable to the varying content and composition of sPLA₂ in the venoms of different snake families.[3]
Effects on Venom-Induced Pathologies
Beyond neutralizing lethality, Varespladib has shown significant efficacy in mitigating specific venom-induced pathologies:
-
Hemorrhage and Edema: In animal models, Varespladib almost completely inhibited the severe hemorrhagic toxicity of D. acutus and A. halys venoms.[3][6] It also significantly reduced venom-induced edema.[6]
-
Myonecrosis: Varespladib treatment markedly attenuated muscle damage (myonecrosis) and infiltration of inflammatory cells in envenomed muscle tissue.[6]
-
Coagulopathy: Varespladib effectively neutralizes the anticoagulant activities induced by a wide variety of medically important snake venoms.[8][9] It has also been shown to partially abrogate the procoagulant effects of some venoms.[8][9]
Clinical Development
The promising preclinical data has led to the clinical evaluation of Varespladib. The BRAVO (Broad-spectrum Rapid Antidote: Varespladib Oral for Snakebite) phase 2 clinical trial was conducted in India and the USA to assess the safety and efficacy of oral varespladib-methyl in patients with snakebite envenoming from a wide range of species.[1][2][10] While the primary outcome was not met for the overall study population, a promising signal of benefit was observed in patients who initiated treatment within 5 hours of the snakebite.[10] A subsequent trial, BRAVIO, is evaluating an intravenous formulation followed by oral administration.[11]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the preclinical evaluation of Varespladib.
sPLA₂ Inhibition Assay (In Vitro)
This assay quantifies the ability of Varespladib to inhibit the enzymatic activity of snake venom sPLA₂.
References
- 1. The BRAVO Clinical Study Protocol: Oral Varespladib for Inhibition of Secretory Phospholipase A2 in the Treatment of Snakebite Envenoming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ophirex varespladib — Ophirex | Lifesaving Antidotes [ophirex.com]
- 3. Exploration of the Inhibitory Potential of Varespladib for Snakebite Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Varespladib - Wikipedia [en.wikipedia.org]
- 5. ycmd.yale.edu [ycmd.yale.edu]
- 6. mdpi.com [mdpi.com]
- 7. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Varespladib Inhibits the Phospholipase A2 and Coagulopathic Activities of Venom Components from Hemotoxic Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. gh.bmj.com [gh.bmj.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Varespladib's Potency Benchmarked Against Novel sPLA2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory potency of Varespladib against a selection of novel secretory phospholipase A2 (sPLA2) inhibitors. The data presented is compiled from publicly available experimental findings to assist researchers and drug development professionals in evaluating the landscape of sPLA2-targeted therapeutics.
Introduction to sPLA2 Inhibition
Secretory phospholipase A2 (sPLA2) enzymes are key players in the inflammatory cascade. They catalyze the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor to a wide array of pro-inflammatory mediators, including prostaglandins and leukotrienes.[1] Consequently, the inhibition of sPLA2 is a promising therapeutic strategy for a variety of inflammatory diseases.[2]
Varespladib (also known as LY315920) is a potent inhibitor of several sPLA2 isoforms, particularly group IIA, V, and X.[3] While initially investigated for conditions like acute coronary syndrome, its development has more recently focused on its efficacy as a broad-spectrum anti-toxin for snakebite envenoming.[3][4] This guide benchmarks Varespladib's potency against newer, novel sPLA2 inhibitors that have emerged from recent drug discovery efforts.
Comparative Potency of sPLA2 Inhibitors
The following table summarizes the in vitro potency (IC50 values) of Varespladib and several novel sPLA2 inhibitors against various sPLA2 isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | Target sPLA2 Isoform(s) | IC50 (nM) |
| Varespladib | Human sPLA2-IIA | 9[5] |
| sPLA2 activity in human serum | 6.2[5] | |
| sPLA2 activity in rat serum | 8.1[5] | |
| sPLA2 activity in rabbit serum | 5.0[5] | |
| sPLA2 activity in guinea pig serum | 3.2[5] | |
| AZD2716 | Human sPLA2-IIa | 10[6] |
| Human sPLA2-V | 40[6] | |
| Human sPLA2-X | 400[6] | |
| GK241 | Human sPLA2-IIA | 143[7] |
| Mouse sPLA2-IIA | 68[7] | |
| KH064 | Human sPLA2-IIA | 29[8] |
Experimental Protocols
The determination of IC50 values is highly dependent on the specific assay conditions. Below are detailed methodologies for the types of assays commonly cited in the determination of sPLA2 inhibitor potency.
Chromogenic sPLA2 Inhibition Assay
This assay is frequently used to determine the potency of sPLA2 inhibitors.
Principle: This method utilizes a chromogenic substrate, such as 1,2-bis(heptanoylthio)glycerophosphocholine. When hydrolyzed by sPLA2, a thiol is released, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. The rate of color formation is proportional to sPLA2 activity and can be measured spectrophotometrically.
Typical Protocol:
-
Reagent Preparation:
-
Assay Buffer: Typically Tris-HCl buffer with CaCl2 and bovine serum albumin (BSA).
-
Substrate Solution: The chromogenic substrate is dissolved in a suitable solvent and then dispersed in the assay buffer.
-
DTNB Solution: Prepared in the assay buffer.
-
Enzyme Solution: A known concentration of the target sPLA2 isoform is prepared in the assay buffer.
-
Inhibitor Solutions: A series of dilutions of the test inhibitor (e.g., Varespladib, AZD2716) are prepared.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of the inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution and DTNB.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 405-414 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Fluorescent sPLA2 Inhibition Assay
Fluorescent assays offer a highly sensitive alternative for measuring sPLA2 activity.
Principle: These assays employ a phospholipid substrate labeled with a fluorescent reporter and a quencher. In its intact form, the proximity of the quencher to the fluorophore results in low fluorescence. Upon hydrolysis by sPLA2, the fluorophore is released from the quenching effect, leading to an increase in fluorescence intensity.
Typical Protocol:
-
Reagent Preparation:
-
Assay Buffer: Similar to the chromogenic assay, typically containing Tris-HCl, CaCl2, and BSA.
-
Fluorescent Substrate: A phospholipid substrate with a fluorescent and quenching moiety is reconstituted, often in a lipid vesicle preparation.
-
Enzyme Solution: A known concentration of the sPLA2 isoform.
-
Inhibitor Solutions: Serial dilutions of the test compound.
-
-
Assay Procedure:
-
In a microplate (often black to minimize background fluorescence), combine the assay buffer, enzyme solution, and inhibitor at various concentrations.
-
Allow for a pre-incubation period.
-
Start the reaction by adding the fluorescent substrate.
-
Measure the increase in fluorescence intensity over time using a fluorometric plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Determine the reaction rates from the fluorescence data.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a dose-response model.
-
Signaling Pathways and Experimental Workflows
Visual representations of the sPLA2 signaling cascade and a typical inhibitor screening workflow are provided below to aid in understanding the mechanism of action and the experimental process.
Caption: The sPLA2 signaling pathway and point of inhibition.
Caption: A typical workflow for sPLA2 inhibitor screening.
Conclusion
Varespladib remains a highly potent inhibitor of key sPLA2 isoforms, particularly group IIA. The novel inhibitors benchmarked in this guide, such as AZD2716, also demonstrate nanomolar potency, highlighting the continued interest and progress in the development of sPLA2-targeted therapeutics. The choice of an appropriate inhibitor for research or development purposes will depend on the specific sPLA2 isoform of interest, the desired selectivity profile, and the intended therapeutic application. The experimental protocols and workflows provided herein offer a foundational understanding for the evaluation of these and other emerging sPLA2 inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Varespladib - Wikipedia [en.wikipedia.org]
- 4. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of AZD2716: A Novel Secreted Phospholipase A2 (sPLA2) Inhibitor for the Treatment of Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of secreted phospholipase A2 suppress the release of PGE2 in renal mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KH064 | inhibitor of sPLA2-IIA | CAS# 393569-31-8 | InvivoChem [invivochem.com]
Safety Operating Guide
Navigating the Safe Disposal of Varespladib Sodium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of Varespladib Sodium, a potent inhibitor of secretory phospholipase A2 (sPLA2). Adherence to these procedures is vital to minimize environmental impact and ensure a safe laboratory environment.
Hazard Assessment and Regulatory Overview
This compound's classification regarding its hazardous nature presents some ambiguity in available Safety Data Sheets (SDS). One supplier classifies the sodium salt as "Not a hazardous substance or mixture," while another SDS for the free acid form, Varespladib, indicates it is "Harmful if swallowed" and "Very toxic to aquatic life with long lasting effects"[1][2]. This discrepancy underscores the importance of a cautious approach to its disposal.
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3][4]. The Drug Enforcement Administration (DEA) also has regulations for the disposal of controlled substances, although this compound is not currently listed as a controlled substance[5][6].
Given the potential for aquatic toxicity, it is imperative to prevent this compound from entering drains or water courses[1][2]. Therefore, disposal down the sanitary sewer is not a recommended or compliant option. The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility[3][4].
Summary of Safety Data Sheet Information
For quick reference, the following table summarizes key information from available Safety Data Sheets for Varespladib and its sodium salt.
| Property | This compound | Varespladib |
| CAS Number | 172733-42-5 | 172732-68-2 |
| Hazard Classification | Not a hazardous substance or mixture[1] | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410[2] |
| Precautionary Statements | None specified | P273: Avoid release to the environment. P501: Dispose of contents/ container to an approved waste disposal plant.[2] |
| Environmental Precautions | Try to prevent further leakage or spillage. Keep the product away from drains or water courses.[1] | Try to prevent further leakage or spillage. Keep the product away from drains or water courses.[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the proper disposal of this compound. This workflow is designed to ensure safety and regulatory compliance.
Detailed Methodologies
1. Waste Characterization and Segregation:
-
Due to the conflicting hazard information and the stated aquatic toxicity of the free acid form, it is prudent to manage all this compound waste as hazardous pharmaceutical waste.
-
Segregate waste at the point of generation. This includes unused or expired this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated labware (e.g., vials, pipette tips).
-
Crucially, do not dispose of this compound or its containers in the regular trash or down the drain.
2. Containment and Labeling:
-
Use a designated hazardous waste container that is compatible with the chemical. The container must be in good condition and have a secure, tight-fitting lid.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard characteristics (e.g., "Toxic," "Aquatic Hazard"). Your institution's Environmental Health and Safety (EHS) department will provide specific labeling requirements.
3. Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials. Follow your institution's guidelines for the maximum volume of hazardous waste that can be stored in a satellite accumulation area and the time limits for storage.
4. Disposal:
-
Once the container is full or the storage time limit is approaching, contact your institution's EHS department or hazardous waste management provider to arrange for pickup.
-
Ensure all necessary documentation, such as a hazardous waste manifest, is completed accurately. All employees handling hazardous waste pharmaceuticals must be trained on these procedures[3].
-
The final disposal of hazardous pharmaceutical waste is typically through incineration at a licensed and permitted facility[3][4].
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste, thereby building trust in your laboratory's commitment to safety and environmental stewardship. Always consult your institution's specific waste disposal policies and your local EHS department for guidance.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Varespladib|172732-68-2|MSDS [dcchemicals.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. easyrxcycle.com [easyrxcycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
